A Technical Guide to the Synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Trimethyl Borate
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often abbreviated as MeO-Bpin, is a versatile and valuable reagent in modern organic synthesis....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often abbreviated as MeO-Bpin, is a versatile and valuable reagent in modern organic synthesis. Its utility is most pronounced in reactions like the Suzuki-Miyaura coupling, where it serves as a stable, easy-to-handle precursor for the formation of boronic acids and esters.[1][2] This technical guide provides an in-depth overview of a primary and efficient method for its synthesis: the transesterification reaction between trimethyl borate and pinacol. This document details the underlying chemical principles, comprehensive experimental protocols, and critical handling procedures to ensure a high-yield, high-purity synthesis suitable for demanding research and development applications.
Synthesis Overview: Transesterification
The core of the synthesis is a transesterification reaction where the methoxy groups of trimethyl borate are exchanged with the diol moiety of pinacol.[3][4] This equilibrium reaction is driven to completion by the removal of the more volatile byproduct, methanol, from the reaction mixture. The reaction is typically performed under an inert atmosphere to prevent hydrolysis of the borate esters.[3]
An In-depth Technical Guide to the Synthesis of Methoxyboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the primary synthetic routes for preparing methoxy-substituted arylboronic acid pinacol esters. These compounds a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic routes for preparing methoxy-substituted arylboronic acid pinacol esters. These compounds are crucial intermediates in modern organic synthesis, particularly valued for their stability and utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4] The pinacol ester form offers significant advantages over the corresponding free boronic acids, including enhanced stability towards air and moisture, which facilitates easier handling, purification by chromatography, and extended shelf life.[5]
Core Synthesis Methodologies
Several robust methods have been established for the synthesis of arylboronic acid pinacol esters. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale. The most prominent strategies for synthesizing methoxy-substituted variants are detailed below.
Miyaura Borylation of Aryl Halides: This is a widely used and versatile method involving the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with bis(pinacolato)diboron (B₂pin₂).[1][6] This approach is valued for its high functional group tolerance.
Sandmeyer-Type Borylation of Arylamines: A metal-free alternative that converts readily available arylamines (e.g., anisidines) into the desired boronic esters.[7][8] The process involves the in-situ formation of a diazonium salt, which then reacts with B₂pin₂.[6][8]
Direct Esterification of Boronic Acids: This is the most straightforward method, involving the direct condensation of a commercially available or previously synthesized methoxyphenylboronic acid with pinacol.[9] The reaction is typically driven to completion by removing the water byproduct.
Comparative Summary of Synthesis Protocols
The following table summarizes the key parameters for the primary synthetic routes.
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (1.5 equiv).
Add Pd(dppf)Cl₂ (0.03 equiv) to the mixture.
Add anhydrous 1,4-dioxane to the vessel to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
Filter the mixture through a pad of Celite to remove palladium residues and salts, washing the pad with additional solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to yield the pure product.
Protocol 2: Sandmeyer-Type Borylation from 4-Methoxyaniline (p-Anisidine)
This metal-free protocol details the conversion of p-anisidine to its corresponding pinacol boronate.[7][8]
Materials:
4-Methoxyaniline (p-Anisidine)
tert-Butyl nitrite (t-BuONO)
Bis(pinacolato)diboron (B₂pin₂)
Acetonitrile (MeCN), anhydrous
Procedure:
In a dried reaction flask under an inert atmosphere, dissolve 4-methoxyaniline (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv) in anhydrous acetonitrile.
Add tert-butyl nitrite (2.0 equiv) to the solution dropwise at room temperature.
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Nitrogen gas evolution should be observed.
Monitor the reaction by TLC or GC-MS until the starting amine is consumed.
Cool the reaction to room temperature and concentrate the solvent in vacuo.
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purify the crude product via flash column chromatography on silica gel to obtain the desired methoxyboronic acid pinacol ester.
Protocol 3: Direct Esterification of 4-Methoxyphenylboronic Acid
This protocol is a straightforward procedure for when the boronic acid is readily available.[9]
Materials:
4-Methoxyphenylboronic Acid
Pinacol
Magnesium Sulfate (MgSO₄), anhydrous
Diethyl Ether
Procedure:
To a flask, add 4-methoxyphenylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[9]
Add anhydrous diethyl ether and stir the resulting suspension vigorously at room temperature for 24 hours under an inert atmosphere.[9]
Filter the solids (MgSO₄ and excess reagents) and wash thoroughly with diethyl ether.
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
The product can be further purified by distillation under reduced pressure or by recrystallization from pentane.[9]
Visualized Workflows
The following diagrams illustrate the logical flow of the key synthetic pathways.
Caption: Workflow for Miyaura Borylation.
Caption: Workflow for Sandmeyer-Type Borylation.
Purification and Characterization
Purification Challenges
The purification of boronic acid pinacol esters can present challenges. They are susceptible to hydrolysis back to the boronic acid, especially on standard silica gel during column chromatography.[3][12] To mitigate this:
Modified Silica Gel: Pre-treating silica gel with a boric acid solution has been reported to reduce on-column degradation.[13]
Alternative Chromatography: Using less acidic stationary phases like alumina or employing aprotic eluents can be beneficial.
Non-Chromatographic Methods: When possible, purification by recrystallization or distillation is preferred to avoid hydrolysis.[9]
Derivatization: In difficult cases, the pinacol ester can be converted to a more stable MIDA (N-methyliminodiacetic acid) boronate, which is more robust to chromatography, or to a crystalline trifluoroborate salt (BF₃K) for easier purification.[13][14][15]
Representative Characterization Data
The following data is representative for 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
An In-depth Technical Guide to 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1195-66-0)
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as methoxyboronic acid pinacol ester, is a versatile and highly valuable reagent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as methoxyboronic acid pinacol ester, is a versatile and highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a preferred precursor for the formation of boronate esters, which are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in key chemical transformations.
Physicochemical Properties
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a colorless to pale yellow liquid with a characteristic molecular structure featuring a dioxaborolane ring.[2][3] The presence of the methoxy group enhances its reactivity and solubility in polar organic solvents.[2]
The following tables summarize the key spectroscopic signatures for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which are crucial for its identification and characterization.
NMR Spectroscopy
Nucleus
Chemical Shift (δ) ppm
Multiplicity
Solvent
¹H
3.51
s (3H, -OCH₃)
CDCl₃
¹H
1.26
s (12H, -C(CH₃)₂)
CDCl₃
¹³C
84.2
-
CDCl₃
¹³C
52.5
-
CDCl₃
¹³C
24.5
-
CDCl₃
Note: The provided NMR data is based on a representative spectrum and may vary slightly depending on the experimental conditions.
Further Spectroscopic Data
Applications in Organic Synthesis
The primary application of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent for the synthesis of boronate esters. These esters are pivotal intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a precursor to one of the key coupling partners.
Borylation of Aryl Halides: The reagent is employed in the palladium-catalyzed borylation of aryl and heteroaryl halides or pseudo-halides to produce the corresponding arylboronate esters. This method offers a versatile and efficient route to these valuable synthetic intermediates.
Synthesis of Novel Copolymers: It is utilized as a building block in the synthesis of novel copolymers, particularly those based on benzothiadiazole and electron-rich arene units, for applications in materials science.
Experimental Protocols
The following are detailed methodologies for key experiments involving 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Protocol 1: General Procedure for the Palladium-Catalyzed Borylation of an Aryl Halide
This protocol outlines the synthesis of an arylboronate ester from an aryl halide using a palladium catalyst.
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-4 mol%)
Base 1 (for borylation, e.g., Cs₂CO₃, 1.5 equiv)
Aryl halide 2 (for coupling, 1.0 equiv)
Base 2 (for coupling, e.g., K₃PO₄, 2.0 equiv, as an aqueous solution)
Anhydrous solvent (e.g., toluene or dioxane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Borylation Step:
In a flame-dried Schlenk flask under an inert atmosphere, combine aryl halide 1, the palladium catalyst, the phosphine ligand, and base 1.
Add the anhydrous solvent followed by 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Stir the mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the borylation is complete (monitor by TLC or GC-MS).
Suzuki-Miyaura Coupling Step:
To the reaction mixture containing the in situ generated arylboronate ester, add aryl halide 2.
Add the aqueous solution of base 2.
Heat the reaction mixture to 80-110 °C and stir until the cross-coupling is complete (monitor by TLC or GC-MS).
Work-up and Purification:
Cool the reaction to room temperature.
Dilute with an organic solvent and perform an aqueous work-up.
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final biaryl product.
Visualizations
The following diagrams illustrate key processes involving 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of arylboronate esters.
Safety Information
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a flammable liquid and vapor.[5][6] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[5][6] Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn.[5] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[5] For eye contact, rinse cautiously with water for several minutes.[6] Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as methoxyboronic acid pinacol ester, is an organoboron compound widely utilized...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as methoxyboronic acid pinacol ester, is an organoboron compound widely utilized in organic synthesis. Its stability and versatility make it a valuable reagent, particularly as a precursor for the formation of other boronate esters and in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of its core physical properties, the experimental methodologies used to determine them, and visual representations of its synthetic pathway and application in a key catalytic cycle.
Physical and Chemical Properties
The physical properties of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been well-characterized. It is a colorless to pale yellow liquid at room temperature with a faint, characteristic odor.[1] The following table summarizes its key quantitative physical data.
The determination of the physical properties listed above relies on established laboratory techniques. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is stable at its boiling point, several methods can be employed.
Methodology: Simple Distillation
A simple distillation apparatus is a standard and effective method for both purification and boiling point determination.
Apparatus: A round-bottomed flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (heating mantle), and boiling chips or a magnetic stir bar.
Procedure:
The liquid sample (at least 5 mL) is placed in the round-bottomed flask along with boiling chips to ensure smooth boiling.
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
Cooling water is circulated through the condenser.
The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.
The temperature at which the liquid consistently condenses and collects in the receiving flask is recorded as the boiling point.
The atmospheric pressure should be recorded, as boiling point is pressure-dependent.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it is typically measured in g/mL.
Methodology: Mass and Volume Measurement
Apparatus: An analytical balance and a graduated cylinder or a more precise volumetric flask.
Procedure:
The mass of a clean, dry graduated cylinder is measured using an analytical balance.
A specific volume of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
The graduated cylinder containing the liquid is reweighed.
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.
The density is calculated by dividing the mass of the liquid by its measured volume.
For improved accuracy, this procedure is typically repeated multiple times, and the average density is reported. The temperature of the liquid should also be recorded as density is temperature-dependent.
Determination of Refractive Index
The refractive index of a material is a dimensionless number that describes how fast light travels through it. It is a characteristic property of a substance.
Methodology: Abbe Refractometer
Apparatus: An Abbe refractometer, a light source (often built-in), and a constant temperature water bath.
Procedure:
The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.
The prism surfaces of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
A few drops of the liquid sample are placed on the lower prism.
The prisms are closed and locked. The instrument is connected to a circulating water bath to maintain a constant temperature (typically 20°C).
The light source is turned on, and the user looks through the eyepiece, adjusting the handwheel until the field of view is divided into a light and a dark section.
The compensator knob is adjusted to eliminate any color fringe at the borderline, making the dividing line sharp.
The handwheel is further adjusted to center the sharp dividing line on the crosshairs.
The refractive index is read directly from the instrument's scale.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used to simulate conditions in a closed container.
Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid, a stirring mechanism, a heat source, and an ignition source applicator.[8]
Procedure:
The sample is placed into the test cup up to a specified mark.[2]
The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.[2][8]
At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid.[2][8]
The test is continued until a "flash" — a brief ignition of the vapor — is observed inside the cup.[2]
The temperature at which the flash occurs is recorded as the flash point of the substance.[6]
Visualizations of Chemical Processes
The following diagrams, created using the DOT language, illustrate the synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its application in the Suzuki-Miyaura coupling reaction.
Spectral Data Analysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Core Spectral Data
The following sections present the key spectral data for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H), carbon-13 (¹³C), and boron-11 (¹¹B) NMR data for the target compound.
Table 1: ¹H NMR Spectral Data of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
3.51
Singlet
3H
-OCH₃
1.26
Singlet
12H
-C(CH₃)₂
Table 2: ¹³C NMR Spectral Data of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Chemical Shift (δ) ppm
Assignment
84.2
-OC (CH₃)₂
52.5
-OC H₃
24.5
-C(C H₃)₂
Table 3: ¹¹B NMR Spectral Data of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Chemical Shift (δ) ppm
22.2
Infrared (IR) Spectroscopy
Table 4: Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration
Intensity
~2980-2850
C-H stretch (alkane)
Strong
~1370-1380
B-O stretch
Strong
~1140
C-O stretch
Strong
~850
B-O-C bend
Medium
Mass Spectrometry (MS)
Detailed experimental mass spectral data for this specific compound is not widely published. However, the expected fragmentation pattern can be inferred based on the structure. The molecular ion peak ([M]⁺) for boronate esters can sometimes be of low abundance or absent.
Table 5: Predicted Mass Spectrometry Fragmentation
m/z
Fragment Ion
Comments
158
[C₇H₁₅BO₃]⁺
Molecular Ion (M⁺)
143
[M - CH₃]⁺
Loss of a methyl group
101
[M - C(CH₃)₂O]⁺
Cleavage of the dioxaborolane ring
59
[B(OCH₃)₂]⁺
Fragment containing the boron and methoxy group
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation: A solution of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
¹H NMR: Spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
¹³C NMR: Spectra are acquired on the same instrument, often at a frequency of 75 MHz or 100 MHz. Proton decoupling is employed to simplify the spectrum.
¹¹B NMR: Spectra can be obtained on a spectrometer equipped with a boron-observe probe, typically at a frequency of 96 MHz or 128 MHz.
Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, the IR spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be obtained using a neat sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The compound is introduced into the mass spectrometer via Gas Chromatography (GC-MS). In the GC, the sample is vaporized and separated from any impurities. Upon entering the mass spectrometer, the molecules are ionized, typically using Electron Ionization (EI).
Mass Analysis: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow of Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis and structure elucidation.
Caption: Logical workflow for spectral data acquisition and analysis.
Exploratory
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document details the expected chemical shifts and multiplicities, a thorough experimental protocol for spectral acquisition, and visual diagrams to aid in the understanding of the molecular structure and experimental workflow.
Introduction
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as methoxyboronic acid pinacol ester, is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity and structural integrity are paramount for successful downstream applications. ¹H NMR spectroscopy is a fundamental analytical technique for the characterization and quality control of this compound. This guide serves as a practical resource for researchers utilizing this reagent.
Data Presentation: ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by its simplicity, which is a direct reflection of the molecule's high degree of symmetry. The spectrum typically exhibits two distinct singlets.
The quantitative data for the ¹H NMR spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, is summarized in the table below.[1]
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
3.62
Singlet (s)
3H
Methoxy (-OCH₃) protons
1.28
Singlet (s)
12H
Methyl (-CH₃) protons on the pinacol backbone
Note on Data Discrepancy: An alternative data source reports chemical shifts of δ 3.41 (multiplet, 3H) and 1.11 (multiplet, 12H). However, the singlet multiplicity for both signals is expected due to the molecular structure lacking adjacent, non-equivalent protons for coupling. The data presented in the table is considered more plausible.
Experimental Protocols
The following is a detailed methodology for acquiring the ¹H NMR spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
5 mm NMR tube
Pasteur pipette with a cotton or glass wool plug
Vial and cap
Procedure:
Weigh approximately 5-20 mg of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
Cap the vial and gently swirl or vortex to ensure the sample is fully dissolved.
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could adversely affect the spectral resolution.
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition
Instrument: 400 MHz NMR Spectrometer
Solvent: CDCl₃
Temperature: 298 K (25 °C)
Experiment: Standard ¹H NMR acquisition
Typical Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
Spectral Width (sw): A range of approximately -2 to 12 ppm is appropriate.
3. Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative number of protons.
Visualization
The following diagrams illustrate the molecular structure, the origin of the NMR signals, and the experimental workflow.
Stability and Storage of Methoxyboronic Acid Pinacol Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability and storage considerations for methoxyboronic acid pinacol ester. Understanding the chemical s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for methoxyboronic acid pinacol ester. Understanding the chemical stability of this reagent is critical for its effective use in research and development, ensuring reproducibility of experimental results and maintaining the integrity of the compound during storage. This document outlines the key degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Physicochemical Properties and Recommended Storage
Methoxyboronic acid pinacol ester is a clear, colorless to almost colorless liquid.[1] For optimal stability and to minimize degradation, it is crucial to store the compound under controlled conditions.
Table 1: Physicochemical Properties of Methoxyboronic Acid Pinacol Ester
Prevents hydrolysis, which is a primary degradation pathway.
Handling
Use in a well-ventilated area, avoid contact with skin and eyes.
Standard safe handling practice for chemical reagents.
Chemical Stability and Degradation Pathways
The primary mode of degradation for methoxyboronic acid pinacol ester, like other boronic acid pinacol esters, is hydrolysis.[3] This reaction is catalyzed by the presence of moisture and can be accelerated by both acidic and basic conditions.[3] Other potential degradation pathways include oxidation and thermal decomposition.
Hydrolytic Stability
Hydrolysis of the pinacol ester results in the formation of methoxyboronic acid and pinacol. This process is reversible but can significantly impact the purity and reactivity of the starting material.[3][4] The rate of hydrolysis is influenced by several factors including pH, solvent, and temperature.
Diagram 1: Hydrolysis of Methoxyboronic Acid Pinacol Ester
Caption: General hydrolysis pathway of Methoxyboronic Acid Pinacol Ester.
Table 3: Qualitative Hydrolytic Stability of Boronic Acid Pinacol Esters at Different pH Conditions
pH Range
Condition
Expected Stability
Notes
< 4
Acidic
Low
Acid-catalyzed hydrolysis is a known degradation pathway.[3]
4 - 6
Weakly Acidic
Moderate
Hydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions.[3]
6 - 8
Neutral
Moderate to High
Generally most stable around neutral pH.
8 - 10
Weakly Basic
Moderate
Base-catalyzed hydrolysis occurs and is a key step for in situ generation of the boronic acid in Suzuki couplings.[3]
The stability in organic solvents is highly dependent on the presence of residual water. Anhydrous aprotic solvents such as THF, dioxane, toluene, and DMF generally provide a stable environment.[3] Protic solvents like methanol and ethanol can lead to transesterification or hydrolysis, especially in the presence of acid or base catalysts.[3]
Thermal Stability
Methoxyboronic acid pinacol ester is relatively stable at lower temperatures but may undergo thermal decomposition at high temperatures.[5] For long-term storage, sub-zero temperatures (<0°C) are recommended to minimize degradation.[3] While stable for short periods at room temperature (0-25°C) if protected from moisture and air, elevated temperatures (25-80°C) can accelerate hydrolysis and other degradation pathways.[3] Significant degradation is likely at temperatures above 80°C.[3]
Table 4: Qualitative Thermal Stability of Boronic Acid Pinacol Esters
Temperature Range
Condition
Expected Stability
Notes
< 0 °C
Sub-zero
High
Recommended for long-term storage to minimize degradation.[3]
0 - 25 °C
Room Temperature
Moderate
Stable for short periods if protected from moisture and air.[3]
25 - 80 °C
Moderate Heating
Moderate to Low
Increased temperature can accelerate hydrolysis and other degradation pathways.[3]
> 80 °C
High Heating
Low
Significant degradation is likely, particularly over extended periods.[3]
Oxidative Stability
The carbon-boron bond in boronic esters can be susceptible to oxidation, particularly in the presence of air or other oxidizing agents.[3] Storing the compound under an inert atmosphere is crucial to prevent oxidative degradation.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of Methoxyboronic acid pinacol ester in experimental settings, its stability can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation and quantification of the hydrolysis of Methoxyboronic acid pinacol ester to methoxyboronic acid and pinacol.
Diagram 2: Experimental Workflow for ¹H NMR Stability Analysis
Caption: Workflow for monitoring hydrolytic stability by ¹H NMR.
Methodology:
Sample Preparation:
Prepare a stock solution of Methoxyboronic acid pinacol ester in a suitable anhydrous deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃).
In a standard NMR tube, add a known volume of the stock solution.
To initiate hydrolysis, add a specific volume of D₂O or a D₂O-based buffer of the desired pD.
NMR Acquisition:
Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution to establish the t=0 time point.
Periodically acquire subsequent ¹H NMR spectra over the desired time course (e.g., every 30 minutes, then hourly).
Data Analysis:
At each time point, integrate the characteristic signals for:
Methoxyboronic acid pinacol ester: The singlet corresponding to the 12 protons of the pinacol methyl groups.
Pinacol (hydrolysis product): A new singlet for the 12 protons of the methyl groups of free pinacol.
Calculate the percentage of hydrolysis at each time point by comparing the integral of the free pinacol signal to the sum of the integrals of the pinacol ester and free pinacol signals.
Stability Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol is designed to assess the purity of Methoxyboronic acid pinacol ester and monitor its degradation while minimizing on-column hydrolysis.
Diagram 3: Experimental Workflow for RP-HPLC Stability Analysis
Caption: Workflow for stability assessment by RP-HPLC.
Methodology:
HPLC Conditions:
Column: A C18 column with low residual silanol activity is recommended to minimize on-column hydrolysis.
Mobile Phase:
A: Water
B: Acetonitrile
It is critical to avoid acidic modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase, as they can promote on-column hydrolysis.[3]
Gradient: Develop a gradient elution method that effectively separates the relatively nonpolar Methoxyboronic acid pinacol ester from the more polar Methoxyboronic acid.
Flow Rate: A typical flow rate is 1.0 mL/min.
Column Temperature: Maintain a consistent temperature, for example, 25°C.
Detection: UV detection at an appropriate wavelength.
Analysis:
Inject the sample solution and monitor the chromatogram for the appearance of the earlier-eluting peak corresponding to Methoxyboronic acid.
To assess the stability of the compound in the prepared analytical solution, inject the same solution periodically over time and observe any increase in the peak area of the Methoxyboronic acid.
Conclusion
Methoxyboronic acid pinacol ester is a valuable reagent that requires careful handling and storage to maintain its integrity. The primary degradation pathway is hydrolysis, which is sensitive to moisture, pH, and temperature. Storing the compound at 2-8°C under an inert atmosphere and using anhydrous solvents are key to preventing degradation. For applications requiring high purity, it is recommended to assess the stability of the compound using appropriate analytical techniques such as ¹H NMR or RP-HPLC. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the reliable performance of Methoxyboronic acid pinacol ester in their synthetic endeavors.
An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1195-66-0), a key reagent i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1195-66-0), a key reagent in synthetic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below.
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in risk mitigation.
Hazard Classification
GHS Pictogram
Signal Word
Hazard Statement
Flammable Liquid
🔥
Warning
H226: Flammable liquid and vapor
Serious Eye Irritation
❗
Warning
H319: Causes serious eye irritation
Data sourced from multiple safety data sheets.[2][4]
Vapors of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may form explosive mixtures with air and can travel to an ignition source and flash back.[1] Most vapors are heavier than air and can accumulate in low-lying areas.[1]
Safe Handling and Experimental Protocols
A systematic approach to handling is essential. The following workflow outlines the key stages of risk assessment and control.
Caption: Risk Assessment and Control Workflow for Handling 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Experimental Protocol: General Handling of Liquid Reagents
This protocol outlines a standard procedure for handling flammable and eye-irritating liquids like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a research setting.
1. Pre-Experiment Preparation:
Thoroughly review the Safety Data Sheet (SDS).[5][6]
Ensure a chemical fume hood is certified and functioning correctly.
Assemble all necessary glassware and equipment. Ensure it is dry and free of contaminants.
Prepare a designated waste container for hazardous chemical waste.
Locate the nearest emergency eyewash station and safety shower.
2. Personal Protective Equipment (PPE):
Don appropriate PPE before handling the chemical. This includes:
Safety goggles and a face shield.
A flame-resistant laboratory coat.
Chemical-resistant gloves (e.g., nitrile).
Closed-toe shoes.
3. Handling Procedure:
All handling of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane must be conducted in a chemical fume hood.
Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]
Keep away from heat, sparks, open flames, and other ignition sources.[3][4] No smoking.[3][4]
4. Storage:
Store in a cool, well-ventilated place away from sources of ignition.[3][4][5]
Keep the container tightly closed in a dry environment.[5]
5. Disposal:
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]
Chemical Compatibility and Decomposition
Understanding the chemical compatibility and decomposition pathways is critical for safe storage and handling.
Caption: Incompatibility and Hazardous Decomposition Pathways.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First-Aid Measures
Exposure Route
First-Aid Procedure
Reference
Inhalation
Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.
Suitable Extinguishing Media: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1] For large fires, use water spray, fog, or alcohol-resistant foam.[1]
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[1]
Specific Hazards: The compound is highly flammable.[1] Vapors may form explosive mixtures with air.[1] Fire may produce irritating, corrosive, and/or toxic gases.[1]
Protective Equipment: Wear positive pressure self-contained breathing apparatus (SCBA) and full protective clothing.[1]
Accidental Release Measures
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[5] Use spark-proof tools and explosion-proof equipment.[5] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Methods for Containment and Cleaning Up: Absorb with a non-combustible material such as dry earth or sand and transfer to a suitable, labeled container for disposal.[1] A vapor-suppressing foam may be used to reduce vapors.[1]
This technical guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment is conducted for your specific experimental conditions.
A Comprehensive Guide to the Nomenclature of a Key Boronic Ester
For researchers, scientists, and professionals engaged in drug development and organic synthesis, precise chemical nomenclature is paramount. This document provides a detailed overview of the synonyms for the versatile r...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals engaged in drug development and organic synthesis, precise chemical nomenclature is paramount. This document provides a detailed overview of the synonyms for the versatile reagent, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Overview of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable boronic ester in organic chemistry, frequently utilized in cross-coupling reactions and as a precursor for the synthesis of other boronic acids and esters. Its stability and ease of handling make it a preferred reagent in many synthetic protocols.
Synonyms and Alternative Names
The compound is known by several alternative names, which are frequently encountered in chemical literature, supplier catalogs, and databases. Understanding these synonyms is crucial for effective literature searches and procurement. The most common synonym is Methoxyboronic acid pinacol ester.[1][2][3][4][5][6]
A comprehensive list of synonyms is presented in the table below for clarity and easy reference.
An In-depth Technical Guide on the Core Mechanism of Action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent member of the pinacol boronic ester family, is a versatile and widely utilized reage...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent member of the pinacol boronic ester family, is a versatile and widely utilized reagent in modern organic synthesis. While its primary role is in facilitating carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction, a comprehensive understanding of its mechanism is crucial for its effective application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the core mechanism of action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, focusing on its chemical reactivity. It is important to note that, despite its application in the synthesis of biologically active molecules, there is a significant lack of publicly available data on the direct biological mechanism of action, toxicology, or specific cellular targets of this compound itself. Therefore, this guide will focus on its well-established role and mechanistic pathways in chemical synthesis.
Chemical Properties and Data
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as methoxyboronic acid pinacol ester, is a colorless liquid at room temperature. Its key chemical and physical properties are summarized in the table below.
Property
Value
Molecular Formula
C₇H₁₅BO₃
Molecular Weight
158.00 g/mol
CAS Number
1195-66-0
Density
0.9642 g/mL at 25 °C
Boiling Point
159 °C
Refractive Index
n20/D 1.4096
Solubility
Soluble in most organic solvents
InChI Key
JZZJAWSMSXCSIB-UHFFFAOYSA-N
Core Mechanism of Action in Suzuki-Miyaura Cross-Coupling
The primary and most significant "mechanism of action" of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a boronic ester in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The overall catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition
The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, resulting in the formation of a square planar palladium(II) complex.
Transmetalation
This is the crucial step where the 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative (a boronic ester, R²-B(OR)₂) transfers its organic group (R²) to the palladium(II) complex. The presence of a base is essential for this step. The base activates the boronic ester, making the organic group more nucleophilic and facilitating its transfer to the palladium center. The exact mechanism of transmetalation can vary, with two primary proposed pathways:
The Boronate Pathway: The base coordinates to the boron atom of the boronic ester, forming a more nucleophilic "ate" complex, which then reacts with the palladium(II) complex.
The Oxo-Palladium Pathway: The base first reacts with the palladium(II) complex to form a more reactive oxo-palladium species, which then facilitates the transfer of the organic group from the neutral boronic ester.
Figure 2: Proposed pathways for the transmetalation step.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination from the palladium(II) intermediate. The two organic groups (R¹ and R²) are coupled together to form the desired product (R¹-R²), and the palladium catalyst is regenerated in its active Pd(0) state, ready to start a new cycle.
Experimental Protocols
While specific experimental protocols for investigating the biological mechanism of action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not available due to the lack of such studies, a general protocol for its use in a Suzuki-Miyaura coupling reaction is provided below. This serves as a practical example of its chemical application.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water).
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Figure 3: General experimental workflow for a Suzuki-Miyaura coupling.
Biological Activity and Future Directions
As of the current literature, there is a notable absence of dedicated studies on the biological mechanism of action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its role in medicinal chemistry is primarily as a building block in the synthesis of more complex, biologically active molecules. The pinacol boronic ester group is generally considered a stable and relatively non-toxic moiety for synthetic purposes.[1]
Future research could explore the potential for this and similar small boronic esters to have off-target biological effects, or to be designed as simple pharmacophores. However, at present, its "mechanism of action" is firmly rooted in the principles of organometallic chemistry.
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.
A significant advancement in the efficiency of the Suzuki-Miyaura coupling is the development of one-pot, two-step procedures. These protocols involve the in-situ formation of a boronate ester from an organic halide, followed by the cross-coupling with a second organic halide in the same reaction vessel. This approach circumvents the need for the isolation and purification of the often sensitive organoboron intermediate, thereby saving time, reducing waste, and potentially increasing overall yields.
This document provides detailed application notes and protocols for a one-pot Suzuki-Miyaura coupling reaction, specifically focusing on the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) as a key reagent for the initial borylation step.
The Role of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin)
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile and efficient reagent for the synthesis of pinacol boronate esters.[1] In the context of a one-pot Suzuki-Miyaura reaction, MeOBPin serves as an electrophilic boron source that reacts with an organometallic species, typically generated in-situ from an aryl or vinyl halide, to form the corresponding boronate ester. This intermediate then participates in the subsequent palladium-catalyzed cross-coupling with a second organic halide. The use of MeOBPin offers a practical alternative to other boron sources like bis(pinacolato)diboron (B₂pin₂).
The one-pot reaction proceeds in two distinct stages within the same reaction vessel:
Miyaura Borylation: An aryl or vinyl halide (Ar¹-X) is reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base to form the corresponding pinacol boronate ester (Ar¹-Bpin). While protocols often cite B₂pin₂, MeOBPin can be employed in a similar capacity.
Suzuki-Miyaura Coupling: A second aryl or vinyl halide (Ar²-X) and a different base are added to the reaction mixture. The palladium catalyst, already present from the first step, facilitates the cross-coupling between the in-situ generated boronate ester (Ar¹-Bpin) and the second halide to yield the final biaryl or vinylarene product (Ar¹-Ar²).[2]
The following is a representative protocol for a one-pot, two-step Suzuki-Miyaura coupling reaction. This protocol is adapted from established procedures and illustrates the general methodology.[2] Researchers should optimize conditions for their specific substrates.
Base 1 (e.g., Potassium Acetate (KOAc), 3.0 equiv)
Aryl/Vinyl Halide 2 (1.0 equiv)
Base 2 (e.g., 2 M aqueous Sodium Carbonate (Na₂CO₃), 2.0 equiv)
Solvent (e.g., 1,4-Dioxane, 0.5 M)
Microwave reaction vials or standard reaction glassware
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Miyaura Borylation
To a microwave reaction vial or a dry flask equipped with a magnetic stir bar, add the first aryl/vinyl halide (1.0 equiv), the boron source (1.2 equiv), the palladium catalyst (10 mol%), and the first base (3.0 equiv).
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
Add the anhydrous solvent (e.g., 1,4-dioxane) to the desired concentration (e.g., 0.5 M).
If using microwave irradiation, heat the reaction mixture to 120 °C for 45 minutes.[2] If using conventional heating, the reaction may require longer times (e.g., 18 hours at 80 °C).[2]
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to confirm the formation of the boronate ester.
Step 2: Suzuki-Miyaura Coupling
After the borylation step is complete, cool the reaction mixture to room temperature.
Add the second aryl/vinyl halide (1.0 equiv) and the second base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv) to the reaction mixture.
Reseal the reaction vessel and heat it under the same conditions as the borylation step (e.g., 120 °C for 30 minutes under microwave irradiation).[2]
Monitor the formation of the final product by an appropriate analytical method.
Work-up and Purification:
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or vinylarene.
Data Presentation
The following tables summarize representative data for one-pot borylation/Suzuki-Miyaura coupling reactions, showcasing the versatility of this methodology with various substrates. The data is adapted from literature sources that primarily utilize bis(pinacolato)diboron as the boron source, which is mechanistically analogous to using MeOBPin.
Table 1: Optimization of a Model One-Pot Borylation/Suzuki-Miyaura Reaction [2]
Table 2: Substrate Scope for the One-Pot Borylation/Suzuki-Miyaura Coupling [2]
Entry
Aryl Halide 1
Aryl Halide 2
Product
Yield (%)
1
5-Bromoindanone
3-Bromopyridine
5-(Pyridin-3-yl)indan-1-one
81
2
5-Bromoindanone
4-Bromopyridine
5-(Pyridin-4-yl)indan-1-one
75
3
1-Bromo-4-methoxybenzene
3-Bromopyridine
3-(4-Methoxyphenyl)pyridine
62
4
1-Bromo-4-methoxybenzene
4-Bromopyridine
4-(4-Methoxyphenyl)pyridine
49
5
1-Bromo-4-cyanobenzene
3-Bromopyridine
4-(Pyridin-3-yl)benzonitrile
87
6
1-Bromo-4-cyanobenzene
4-Bromopyridine
4-(Pyridin-4-yl)benzonitrile
68
Reaction Conditions: Aryl Halide 1 (1 equiv), B₂pin₂ (1.2 equiv), Pd(PPh₃)₄ (10 mol%), KOAc (3 equiv) in dioxane (0.5 M) at 120 °C (MW) for 45 min, followed by Aryl Halide 2 (1 equiv) and 2 M Na₂CO₃(aq) (2 equiv) at 120 °C (MW) for 30 min.[2]
Conclusion
The one-pot borylation/Suzuki-Miyaura coupling protocol is a highly efficient and atom-economical method for the synthesis of biaryl and vinylarene compounds. The use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a borylating agent, in a manner analogous to bis(pinacolato)diboron, offers a practical approach to generate the necessary boronate ester intermediate in-situ. This methodology is particularly valuable for drug discovery and development, where rapid access to diverse molecular scaffolds is crucial. The provided protocols and data serve as a guide for researchers to implement and adapt this powerful synthetic strategy for their specific research needs.
Application Notes and Protocol for Miyaura Borylation: Synthesis of Aryl Pinacol Boronate Esters
For Researchers, Scientists, and Drug Development Professionals Introduction The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides (o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides (or triflates) and a diboron reagent.[1][2] This reaction is of paramount importance in synthetic chemistry, particularly in pharmaceutical and materials science research. The resulting organoboron compounds, such as aryl pinacol boronate esters, are stable, versatile intermediates.[2] They are key precursors for the widely used Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds to construct complex molecular architectures found in many drug candidates and organic materials.[1][3]
A common misconception is the role of compounds like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound is an example of a product of a Miyaura borylation, not a reagent used in the borylation itself. The reaction serves to install the pinacol boronate group onto an aromatic or vinylic core. The protocol detailed below outlines the synthesis of such compounds. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups (e.g., esters, ketones, nitriles, and nitro groups), which would not be compatible with more traditional organometallic routes like those involving Grignard or organolithium reagents.[1][4]
Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.
Transmetalation: In the presence of a base, the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) undergoes transmetalation with the Pd(II) complex. The base, typically a mild one like potassium acetate (KOAc), is crucial for this step and helps to avoid undesired side reactions.[2]
Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the aryl boronate ester (Ar-Bpin) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed Miyaura borylation of an aryl bromide using bis(pinacolato)diboron (B₂pin₂).
Materials and Reagents
Aryl bromide (Ar-Br)
Bis(pinacolato)diboron (B₂pin₂)
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(dba)₂/phosphine ligand)
Base (e.g., Potassium acetate, KOAc)
Anhydrous solvent (e.g., 1,4-Dioxane, DMSO, or Toluene)
Argon or Nitrogen gas (for inert atmosphere)
Standard laboratory glassware (Schlenk tube or round-bottom flask)
Magnetic stirrer and heating plate
Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, water)
Silica gel for column chromatography
General Procedure
Caption: General workflow for Miyaura borylation.
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1-1.5 mmol, 1.1-1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and potassium acetate (KOAc) (1.5-3.0 mmol, 1.5-3.0 equiv).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL) via a syringe.
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80–110 °C).
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl pinacol boronate ester.[4]
Data Presentation: Substrate Scope and Conditions
The Miyaura borylation is compatible with a wide range of aryl halides bearing both electron-donating and electron-withdrawing groups. The following table summarizes typical reaction conditions and yields for various substrates.
The Miyaura borylation is an indispensable tool for modern organic synthesis, providing reliable and functional-group-tolerant access to valuable boronate esters. These compounds are critical building blocks in the construction of biaryl structures prevalent in pharmaceuticals and advanced materials. The protocol and data presented here offer a comprehensive guide for researchers to successfully implement this reaction in their synthetic endeavors.
Catalyst Selection for Reactions with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) is a versatile and efficient reagent for the introduction of the pinacolboronyl (Bp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) is a versatile and efficient reagent for the introduction of the pinacolboronyl (Bpin) group in organic synthesis. Its stability and reactivity make it a valuable tool in the formation of boronate esters, which are key intermediates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This document provides detailed application notes and protocols for the selection and use of catalysts in reactions involving MeOBPin, with a focus on iridium-catalyzed C-H borylation and palladium-, nickel-, and copper-catalyzed cross-coupling reactions.
Iridium-Catalyzed C-H Borylation
Iridium complexes are highly effective catalysts for the direct C-H borylation of aromatic and heteroaromatic compounds. This methodology allows for the conversion of C-H bonds to C-B bonds with high regioselectivity, which is often governed by steric factors.[3][4] The combination of an iridium precursor, such as [Ir(cod)OMe]₂, and a bipyridine ligand is commonly employed for this transformation.[1][5]
Quantitative Data for Iridium-Catalyzed C-H Borylation
Note: While these examples utilize B₂pin₂ or HBPin to generate the active iridium-boryl species in situ, MeOBPin can serve as the precursor to these active intermediates.
Experimental Protocol: Iridium-Catalyzed C-H Borylation of Benzo[1,2-b:4,5-b']dithiophene
Application of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Synthesis of Novel Kinase Inhibitors
Introduction 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile and efficient reagent in modern pharmaceutical synthesis, primarily utilized for the formation of boronate esters which are key intermediates...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile and efficient reagent in modern pharmaceutical synthesis, primarily utilized for the formation of boronate esters which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[1][2] This application note provides detailed protocols and data for the use of this reagent in the synthesis of novel kinase inhibitors, specifically focusing on activin receptor-like kinase 1 (ALK1) and 2 (ALK2) inhibitors, which are crucial targets in drug discovery for various diseases, including cancer and rare genetic disorders. The methodologies described herein are based on the successful synthesis of highly selective furo[3,2-b]pyridine-based inhibitors.
Core Application: Borylation and Suzuki-Miyaura Cross-Coupling
The primary application of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in this context is the conversion of aryl halides or triflates into the corresponding pinacol boronate esters. These stable intermediates can then be coupled with another aryl or heteroaryl halide in a palladium-catalyzed Suzuki-Miyaura reaction to form a carbon-carbon bond, a fundamental transformation in the synthesis of complex pharmaceutical molecules.
A key example of this application is in the modular synthesis of 3,6-disubstituted furo[3,2-b]pyridines, a scaffold of significant interest in medicinal chemistry. The synthesis of potent ALK1/2 inhibitors, such as MU1700, utilizes this strategy.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key intermediate and its subsequent use in a Suzuki-Miyaura coupling to form a furo[3,2-b]pyridine core, a critical step in the synthesis of ALK1/2 inhibitors.
Protocol 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine
This protocol describes the conversion of a triflate precursor to a boronate ester using 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not directly available in the provided search results. A more general method for the borylation of an aryl halide is presented below, which is a common application of similar borylating agents.
General Borylation of an Aryl Halide:
Reagent/Parameter
Quantity/Value
Aryl Halide (e.g., 3-iodofuro[3,2-b]pyridine)
1.0 mmol
Bis(pinacolato)diboron
1.1 mmol
[Pd(dppf)Cl₂]
0.03 mmol
Potassium Acetate (KOAc)
3.0 mmol
Solvent (e.g., 1,4-Dioxane)
5 mL
Temperature
80-100 °C
Reaction Time
8-16 h
Typical Yield
70-90%
Procedure:
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), [Pd(dppf)Cl₂] (0.03 mmol), and potassium acetate (3.0 mmol).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous 1,4-dioxane (5 mL) via syringe.
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired boronate ester.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 3,6-Disubstituted Furo[3,2-b]pyridine
This protocol outlines the coupling of a boronate ester with an aryl halide to construct the core of a kinase inhibitor.
In a microwave vial, combine 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine (1.0 mmol), 6-chloro-N-methylpyridin-2-amine (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
Seal the vial and heat the reaction mixture to 100 °C in a microwave reactor for 12 hours.
Monitor the reaction by LC-MS.
After completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,6-disubstituted furo[3,2-b]pyridine.
Data Presentation
The following table summarizes the reaction conditions and yields for the key steps in the synthesis of the furo[3,2-b]pyridine core.
Step
Reaction
Key Reagents
Catalyst
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
Borylation
Aryl Halide, Bis(pinacolato)diboron
[Pd(dppf)Cl₂]
KOAc
1,4-Dioxane
80-100
8-16
70-90
2
Suzuki Coupling
Boronate Ester, Aryl Halide
Pd(PPh₃)₄
Na₂CO₃
1,4-Dioxane/H₂O
100
12
60-80
Visualizations
Experimental Workflow for Furo[3,2-b]pyridine Synthesis
Caption: Workflow for the two-step synthesis of a kinase inhibitor core.
Signaling Pathway Inhibition
The synthesized furo[3,2-b]pyridine derivatives act as inhibitors of the BMP signaling pathway by targeting ALK1 and ALK2.
Caption: Inhibition of the BMP signaling pathway by furo[3,2-b]pyridine derivatives.
Conclusion
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related borylating agents are indispensable tools in the synthesis of complex pharmaceutical compounds. The protocols and workflows detailed in this application note demonstrate a robust and efficient methodology for the construction of furo[3,2-b]pyridine-based kinase inhibitors. This approach allows for the modular and convergent synthesis of diverse libraries of compounds for drug discovery, highlighting the importance of the Suzuki-Miyaura coupling in modern medicinal chemistry.
Application Notes and Protocols for Novel Copolymer Synthesis Utilizing 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction The development of novel copolymers with tailored electronic and photophysical properties is a cornerstone of innovation in materials science a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel copolymers with tailored electronic and photophysical properties is a cornerstone of innovation in materials science and drug development. Conjugated copolymers, in particular, have garnered significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of these materials, enabling the formation of carbon-carbon bonds between aromatic moieties.
A key component in many Suzuki polymerizations is the use of boronic ester-functionalized monomers. While traditionally synthesized using reagents like bis(pinacolato)diboron, the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin) presents a valuable alternative for the borylation of aryl halides. This methoxyboronate is an effective reagent for creating the necessary pinacol boronic ester (Bpin) functional groups on monomer precursors.
These application notes provide a detailed overview and experimental protocols for the synthesis of a novel fluorene-based copolymer, Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT). The synthesis is a two-step process that involves the initial preparation of a key boronic ester monomer via a Miyaura-type borylation, a reaction for which 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is well-suited, followed by the subsequent Suzuki-Miyaura polymerization.
Synthesis Pathway Overview
The overall synthesis strategy involves two main stages:
Monomer Synthesis: The creation of the boronic ester monomer, 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester) (M1 ), from its corresponding di-halogenated precursor, 2,7-dibromo-9,9-dioctylfluorene. This is achieved through a palladium-catalyzed Miyaura borylation reaction.
Copolymerization: The Suzuki-Miyaura cross-coupling polymerization of the diboronic ester monomer (M1 ) with a dihalogenated comonomer, 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (M2 ), to yield the final copolymer, PFDTBT.
Figure 1: Overall synthesis pathway for PFDTBT copolymer.
Experimental Protocols
Protocol 1: Synthesis of 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester) (M1) via Miyaura Borylation
This protocol describes a general method for the Miyaura borylation of 2,7-dibromo-9,9-dioctylfluorene. While bis(pinacolato)diboron (B₂pin₂) is commonly used, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be employed as an alternative boron source.
Materials:
2,7-dibromo-9,9-dioctylfluorene
Bis(pinacolato)diboron (B₂pin₂) or 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,7-dibromo-9,9-dioctylfluorene (1 equivalent), bis(pinacolato)diboron (2.5 equivalents), and potassium acetate (3.0 equivalents).
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents) to the flask.
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the dibromofluorene).
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with toluene and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester) (M1 ) as a white solid.
Figure 2: Workflow for Monomer M1 Synthesis.
Protocol 2: Synthesis of Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) via Suzuki Polymerization[1]
In a glovebox, add 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester) (M1 ) (1 mmol), 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (M2 ) (1 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.020 g) to a round-bottom flask.[1]
Remove the flask from the glovebox and add 12 mL of dry toluene and 8 mL of a 2 M potassium carbonate solution under an inert atmosphere.[1]
Stir the mixture vigorously at 85–90 °C for 48 hours.[1]
After cooling to room temperature, precipitate the crude polymer by pouring the reaction mixture into cold methanol.
Filter the precipitate and dry it. The crude product is a red solid.[1]
Purify the polymer by Soxhlet extraction using the following solvent sequence: acetone, hexane, and chloroform.[1]
The final copolymer (PFDTBT) is collected from the chloroform fraction.[1]
Precipitate the polymer from the chloroform solution by adding methanol, filter, and dry under vacuum.
Methoxyboronic Acid Pinacol Ester: A Versatile Tool in Modern Medicinal Chemistry
Introduction Methoxyboronic acid pinacol ester and its derivatives have emerged as indispensable reagents in medicinal chemistry, empowering researchers and drug development professionals in the synthesis of complex mole...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Methoxyboronic acid pinacol ester and its derivatives have emerged as indispensable reagents in medicinal chemistry, empowering researchers and drug development professionals in the synthesis of complex molecular architectures and the exploration of novel therapeutic targets. Their stability, versatility in cross-coupling reactions, and utility as pharmacophores have solidified their role as critical building blocks in the development of new drugs and diagnostic agents. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the full potential of methoxyboronic acid pinacol ester in their drug discovery and development endeavors.
Application Notes
Suzuki-Miyaura Cross-Coupling Reactions: Building Blocks for Drug Candidates
The most prominent application of methoxyboronic acid pinacol ester in medicinal chemistry is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized centers, enabling the synthesis of biaryl and heteroaryl scaffolds that are prevalent in a vast number of approved drugs and clinical candidates. The methoxy group can serve as a key pharmacophoric feature or as a synthetic handle for further functionalization. The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and often improving reaction yields and reproducibility compared to the free boronic acid.[1][2]
Key Advantages in Drug Synthesis:
Stability: Pinacol esters are generally more stable to air and moisture than their corresponding boronic acids, allowing for easier storage and handling.[1]
High Yields: Suzuki-Miyaura reactions with pinacol esters often proceed with high yields and good functional group tolerance.
Versatility: A wide range of aryl and heteroaryl halides or triflates can be coupled with methoxyboronic acid pinacol ester, providing access to a diverse array of molecular structures.
Late-Stage Functionalization: The robustness of the Suzuki-Miyaura reaction allows for the introduction of the methoxyaryl moiety at a late stage in a synthetic sequence, which is highly valuable in the synthesis of complex drug molecules.
A notable example is the synthesis of precursors to drugs like Remibrutinib , a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[3][4] The synthesis of Remibrutinib involves the coupling of a complex pyrimidine derivative with an aniline-containing boronic acid pinacol ester, highlighting the reaction's utility in constructing intricate pharmaceutical intermediates.[4] Similarly, the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib has utilized a late-stage Suzuki-Miyaura coupling employing a pinacol boronic ester.[2]
Fragment-Based Drug Discovery (FBDD)
Methoxyboronic acid pinacol ester and other small boronic acid fragments are valuable tools in fragment-based drug discovery (FBDD). In FBDD, low-molecular-weight fragments are screened for binding to a biological target. Boronic acids are particularly attractive fragments because they can form reversible covalent bonds with serine, threonine, or lysine residues in the active site of enzymes, providing a strong binding anchor.[][6]
Workflow for Fragment-Based Screening with Boronic Acids:
Library Design: A library of diverse, low-molecular-weight boronic acid pinacol esters, including methoxy-substituted derivatives, is assembled.
Biophysical Screening: The fragment library is screened against the target protein using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to identify "hits."[6][7]
Hit Validation and Characterization: The binding of hit fragments is validated, and the binding affinity (typically in the micromolar to millimolar range) is determined.
Structure-Guided Elaboration: The 3D structure of the protein-fragment complex is determined to guide the synthetic elaboration of the fragment into a more potent lead compound. The methoxy group on the phenyl ring can be used to explore specific interactions within the binding pocket.
Synthesis of Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. Methoxy-substituted biaryl structures are common motifs in a wide range of kinase inhibitors. The Suzuki-Miyaura reaction with methoxyboronic acid pinacol ester is a key method for synthesizing these compounds. For instance, inhibitors of Aurora kinases and Tec family kinases, which are crucial in cell cycle regulation and immune cell signaling respectively, often contain such structural elements.[8][9] The methoxy group can influence the inhibitor's potency, selectivity, and pharmacokinetic properties.
Development of PET Imaging Agents
Boronic acid-based molecules are being developed as targeting vectors for Positron Emission Tomography (PET) imaging agents. A key target is the Fibroblast Activation Protein (FAP), which is overexpressed in the stroma of many cancers.[10][11] Methoxyboronic acid pinacol ester can be incorporated into the synthesis of FAP inhibitors, which are then chelated with a positron-emitting radionuclide (e.g., ⁶⁸Ga) to create a PET tracer.[11][12] These tracers can be used for the non-invasive imaging of FAP-positive tumors, aiding in cancer diagnosis and monitoring treatment response.
Quantitative Data
The following tables summarize quantitative data from various applications of methoxyboronic acid pinacol ester and related compounds in medicinal chemistry.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with a methoxy-substituted phenylboronic acid pinacol ester.
To a dry reaction vessel under an inert atmosphere, add the aryl halide, methoxy-substituted phenylboronic acid pinacol ester, palladium catalyst, and base.
Evacuate and backfill the vessel with the inert gas three times.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Fragment-Based Screening using NMR Spectroscopy
This protocol outlines a general workflow for identifying fragments that bind to a target protein using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR.[7]
Materials:
¹⁵N-labeled target protein
Library of boronic acid pinacol ester fragments (including methoxy-substituted derivatives)
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)
NMR spectrometer
Procedure:
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the NMR buffer. This serves as the reference spectrum.
Fragment Addition: Prepare a stock solution of a fragment or a mixture of fragments in a deuterated solvent (e.g., DMSO-d₆).
Add a small volume of the fragment stock solution to the protein sample to a final concentration typically in the range of 100 µM to 1 mM.
Screening Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under identical conditions as the reference spectrum.
Data Analysis: Overlay the reference and screening spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate binding of a fragment to the corresponding region of the protein.
Hit Deconvolution (for mixtures): If a mixture of fragments was used, screen individual fragments from the hit mixture to identify the active compound.
Affinity Determination: Titrate the identified hit fragment into the protein sample at increasing concentrations and monitor the CSPs to determine the dissociation constant (Kd).
Visualizations
Signaling Pathways and Experimental Workflows
A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Inhibition of the BTK signaling pathway by Remibrutinib.
Role of Aurora A Kinase in mitosis and its inhibition.
Application Notes and Protocols for Late-Stage Functionalization with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals Introduction to Late-Stage Functionalization via C-H Borylation Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and devel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Late-Stage Functionalization via C-H Borylation
Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and development, enabling the direct modification of complex molecules at advanced stages of a synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, and the synthesis of metabolites. Among the various LSF techniques, iridium-catalyzed C-H borylation has emerged as a robust and versatile method for introducing a boronate ester group into a wide range of organic scaffolds with high functional group tolerance.[1][2][3][4] The resulting organoboron compounds are valuable intermediates that can be readily converted into a diverse array of functional groups through well-established transformations like the Suzuki-Miyaura cross-coupling.[1]
While bis(pinacolato)diboron (B₂pin₂) is a commonly used boron source in these reactions, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-B₂pin) presents a viable alternative. This document provides detailed application notes and protocols for the late-stage functionalization of complex molecules using iridium-catalyzed C-H borylation, with a focus on the application of MeO-B₂pin.
Advantages of Iridium-Catalyzed C-H Borylation
Broad Substrate Scope: The reaction is applicable to a wide variety of aromatic and heteroaromatic compounds.[5][6]
High Functional Group Tolerance: The mild reaction conditions tolerate a diverse range of functional groups commonly found in drug molecules.[3]
Predictable Regioselectivity: The site of borylation can often be controlled by steric factors or the use of directing groups, allowing for predictable outcomes.[1][7]
Versatility of the Boronate Ester Product: The C-B bond can be easily transformed into C-C, C-O, C-N, and C-X (halide) bonds.
The Role of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-B₂pin)
MeO-B₂pin can serve as an effective borylating agent in iridium-catalyzed C-H activation. While less commonly cited in the literature for this specific application compared to B₂pin₂, its reactivity is expected to be comparable. Potential advantages of using MeO-B₂pin could include differences in solubility and reactivity profiles that may be beneficial for specific substrates.
Experimental Workflow for Late-Stage C-H Borylation
The general workflow for late-stage functionalization via iridium-catalyzed C-H borylation followed by a subsequent cross-coupling reaction is depicted below.
A general workflow for late-stage functionalization.
Catalytic Cycle of Iridium-Catalyzed C-H Borylation
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[1][2]
The catalytic cycle of C-H borylation.
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize typical reaction conditions and showcase the broad applicability of iridium-catalyzed C-H borylation across various substrates. Note that the yields presented are for reactions using B₂pin₂ but are expected to be indicative for reactions with MeO-B₂pin under optimized conditions.
Table 1: General Reaction Conditions for Iridium-Catalyzed C-H Borylation
Parameter
Typical Conditions
Catalyst
[Ir(COD)OMe]₂ (1-5 mol%)
Ligand
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (2-10 mol%)
Boron Source
Bis(pinacolato)diboron (B₂pin₂) or 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-B₂pin) (1.0 - 2.0 equiv)
Solvent
Cyclohexane, Tetrahydrofuran (THF), or Methyl-THF (MeTHF)
Temperature
25 - 100 °C
Reaction Time
1 - 24 hours
Table 2: Examples of Late-Stage C-H Borylation of Pharmaceutically Relevant Molecules
Substrate
Product(s)
Yield (%)
Reference
Celecoxib
Mono-borylated
70
High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization
Fenofibrate
Mono-borylated
85
High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization
Loratadine
Mono-borylated
60
Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning
Indomethacin
Mono-borylated
55
High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation of an Aromatic Substrate
This protocol is a general guideline and may require optimization for specific substrates.
Schlenk flask or oven-dried vial with a magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add the aromatic substrate, [Ir(COD)OMe]₂, and dtbpy to a Schlenk flask or vial.
Reagent Addition: Add MeO-B₂pin to the reaction vessel, followed by the anhydrous solvent.
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: One-Pot C-H Borylation and Suzuki-Miyaura Cross-Coupling
This protocol allows for the direct functionalization of the borylated intermediate without isolation.
Materials:
Reagents from Protocol 1
Aryl or heteroaryl halide (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Aqueous base (e.g., 2 M Na₂CO₃)
Procedure:
C-H Borylation: Follow steps 1-4 of Protocol 1.
Cross-Coupling Setup: After the borylation is complete, cool the reaction mixture to room temperature.
Reagent Addition: To the crude reaction mixture, add the aryl or heteroaryl halide, the palladium catalyst, and the aqueous base.
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the cross-coupling is complete (monitor by TLC, GC-MS, or LC-MS).
Work-up and Purification: Follow steps 5 and 6 of Protocol 1 to isolate and purify the final functionalized product.
Safety Precautions:
All reactions should be performed in a well-ventilated fume hood.
Inert atmosphere techniques are crucial for the success of these reactions as the iridium catalyst can be air-sensitive.
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Chemoselectivity in Reactions Involving 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin) is a versatile and highly efficient reagent in modern organic synthesis. Its stabi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin) is a versatile and highly efficient reagent in modern organic synthesis. Its stability, ease of handling, and selective reactivity make it a valuable tool for the formation of boronate esters, which are key intermediates in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This document provides detailed application notes and protocols focusing on the chemoselectivity of MeO-Bpin in reactions with polyfunctionalized molecules, a critical aspect for the synthesis of complex organic molecules in pharmaceutical and materials science research.
The Miyaura borylation, a palladium-catalyzed cross-coupling of aryl or vinyl halides with a diboron reagent, is a prominent method for synthesizing boronic esters.[1][2] This reaction is renowned for its mild conditions and exceptional functional group tolerance, allowing for the borylation of substrates containing sensitive moieties such as esters, ketones, nitro groups, and aldehydes.[2][3][4] This high degree of chemoselectivity obviates the need for protecting groups, thus streamlining synthetic routes and improving overall efficiency.
Principle of Chemoselectivity
The chemoselectivity of the Miyaura borylation reaction hinges on the palladium-catalyzed cycle. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This step is generally much faster for C(sp²)-X bonds (where X is a halide) than for other potentially reactive functional groups like ketones or esters. The subsequent transmetalation with the boron reagent and reductive elimination to form the C-B bond are also highly specific to the palladium-bound aryl group.
The choice of palladium catalyst and ligands can influence the chemoselectivity of the reaction. For instance, the use of specific phosphine ligands can enhance the reactivity of the catalyst towards aryl chlorides, which are typically less reactive than aryl bromides or iodides, while still preserving other functional groups.[5]
Experimental Protocols and Quantitative Data
The following sections provide detailed protocols for the chemoselective borylation of aryl halides in the presence of various functional groups using MeO-Bpin or the closely related and commonly used bis(pinacolato)diboron (B₂pin₂), which generates the same boronate ester product.
General Experimental Workflow
The general workflow for a chemoselective Miyaura borylation is depicted below. It involves the setup of the reaction under an inert atmosphere, followed by heating and subsequent workup and purification.
General workflow for Miyaura borylation.
Chemoselective Borylation in the Presence of a Ketone Group
The borylation of aryl halides proceeds with high selectivity in the presence of ketone functionalities. The carbonyl group of the ketone is generally unreactive under the standard Miyaura borylation conditions.
Protocol 1: Borylation of 4'-Bromoacetophenone
This protocol describes the borylation of 4'-bromoacetophenone using bis(pinacolato)diboron, a common precursor that generates the desired pinacol boronate ester.
General knowledge based on Miyaura borylation functional group tolerance.
Chemoselective Borylation in the Presence of an Ester Group
Ester functional groups are well-tolerated in Miyaura borylation reactions, allowing for the selective borylation of aryl halides without affecting the ester moiety.
Protocol 2: Borylation of Methyl 4-bromobenzoate
Materials:
Methyl 4-bromobenzoate
Bis(pinacolato)diboron (B₂pin₂)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium acetate (KOAc)
Anhydrous dimethylformamide (DMF)
Inert gas (Nitrogen or Argon)
Procedure:
In a dry Schlenk flask, combine methyl 4-bromobenzoate (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and KOAc (1.5 mmol).
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous, degassed DMF (5 mL).
Stir the mixture at 80 °C for 8 hours.
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate).
General knowledge based on Miyaura borylation functional group tolerance.[4]
Chemoselective Borylation in the Presence of an Aldehyde Group
Aldehydes are sensitive functional groups, but they can be tolerated in Miyaura borylation reactions under carefully controlled conditions. It is important to use a mild base and to ensure the reaction is carried out under strictly anaerobic conditions to prevent oxidation of the aldehyde.
Protocol 4: Borylation of 4-Bromobenzaldehyde
Materials:
4-Bromobenzaldehyde
Bis(pinacolato)diboron (B₂pin₂)
Pd(dppf)Cl₂
Potassium acetate (KOAc)
Anhydrous toluene
Inert gas (Nitrogen or Argon)
Procedure:
To a rigorously dried Schlenk flask, add 4-bromobenzaldehyde (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and KOAc (1.5 mmol).
Thoroughly degas the flask by evacuating and backfilling with an inert gas (repeat three times).
Add anhydrous and degassed toluene (5 mL).
Heat the reaction mixture at 90 °C for 12-16 hours, monitoring the reaction by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
Concentrate the filtrate and purify the product by column chromatography (eluent: hexane/ethyl acetate).
General knowledge based on Miyaura borylation functional group tolerance.[3]
Signaling Pathway and Logical Relationships
The decision-making process for employing MeO-Bpin in a chemoselective borylation can be visualized as a logical flow, starting from the identification of the target molecule and the available starting materials.
Decision workflow for chemoselective borylation.
Conclusion
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related pinacol borane reagents are indispensable tools for the chemoselective synthesis of aryl and vinyl boronate esters. The high functional group tolerance of the Miyaura borylation allows for the direct transformation of polyfunctionalized aryl halides into valuable synthetic intermediates. The protocols provided herein serve as a guide for researchers in designing and executing these powerful reactions, enabling the efficient construction of complex molecules for a wide range of applications in science and industry. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and selectivity.
Application Notes and Protocols: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often abbreviated as Methoxy-Bpin, is a versatile and highly valuable reagent in modern orga...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often abbreviated as Methoxy-Bpin, is a versatile and highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a cornerstone for the formation of boronate esters, which are crucial intermediates in a variety of powerful cross-coupling reactions.[1] These reactions, most notably the Suzuki-Miyaura cross-coupling and iridium-catalyzed C-H borylation, enable the construction of complex carbon-carbon and carbon-heteroatom bonds that form the backbone of numerous pharmaceuticals, natural products, and advanced materials.[1] This document provides detailed application notes and experimental protocols for the use of Methoxy-Bpin and its derivatives in the synthesis of complex organic molecules.
Application Note 1: Iridium-Catalyzed C-H Borylation for the Synthesis of a Verruculogen Precursor
Overview:
Iridium-catalyzed C-H borylation is a powerful method for the direct functionalization of otherwise unreactive C-H bonds. This strategy allows for the late-stage introduction of a boronate group, which can then be further manipulated, for instance, through Suzuki-Miyaura coupling or oxidation. A notable application of this methodology is in the total synthesis of the tremorgenic mycotoxin verruculogen. The key step involves the regioselective C-H borylation of a protected tryptophan derivative, enabling the introduction of a methoxy group at the C6 position of the indole ring, a crucial structural motif of the natural product.
Experimental Protocol: Synthesis of 6-Methoxy-L-tryptophan Methyl Ester
This protocol is adapted from the total synthesis of verruculogen and fumitremorgin A.
C-H Borylation: In a sealed tube under an inert atmosphere, combine Boc-L-Trp(TIPS)-OMe (1.0 equiv), [Ir(cod)OMe]₂ (5 mol%), and 1,10-phenanthroline (10 mol%).
Add anhydrous hexanes, followed by HBpin (0.25 equiv) and B₂pin₂ (4.0 equiv).
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
Chan-Lam Coupling (One-Pot): After cooling the reaction to room temperature, add methanol (as the solvent and reactant), copper(II) acetate (2.0 equiv), and triethylamine (3.0 equiv).
Stir the mixture at room temperature for 12 hours.
Work-up and Deprotection: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Dissolve the crude product in a solution of HCl in methanol to remove the Boc protecting group.
After completion of the deprotection (monitored by TLC), concentrate the mixture.
Dissolve the residue in THF and add TBAF (1.1 equiv) to remove the TIPS protecting group.
Stir at room temperature until the reaction is complete.
Purify the crude product by column chromatography to yield 6-methoxy-L-tryptophan methyl ester.
Quantitative Data:
Substrate
Product
Catalyst Loading
Ligand
Yield (%)
Regioselectivity (C6:C5)
Boc-L-Trp(TIPS)-OMe
6-Borylated Intermediate
5 mol% [Ir(cod)OMe]₂
phen (10 mol%)
77
8.0:1
6-Borylated Intermediate
6-Methoxy-L-tryptophan methyl ester (after Chan-Lam and deprotections)
-
-
65 (overall)
-
Logical Relationship: Synthesis of Verruculogen Precursor
Application Notes and Protocols for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MeOBPin, is a versatile and highly valuable reagent in modern organic synthesi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MeOBPin, is a versatile and highly valuable reagent in modern organic synthesis.[1][2][3] Its stability, ease of handling, and reactivity make it a preferred choice for the formation of boronate esters, which are key intermediates in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and experimental protocols for the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in key synthetic methodologies.
Physicochemical Properties and Safety Information
A summary of the key physical and chemical properties of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is provided in the table below.
Property
Value
CAS Number
1195-66-0
Molecular Formula
C₇H₁₅BO₃
Molecular Weight
158.00 g/mol
Appearance
Colorless liquid
Boiling Point
35-40 °C at 6 mmHg
Density
0.9642 g/mL at 25 °C
Refractive Index (n20/D)
1.4096
Safety Precautions: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a flammable liquid and should be handled with appropriate safety measures. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application 1: Synthesis of Arylboronate Esters via Borylation of Aryl Halides
Arylboronate esters are crucial building blocks in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized as an electrophilic boron source for the synthesis of these valuable intermediates from aryl halides.
Low yield in Suzuki coupling with Methoxyboronic acid pinacol ester
Technical Support Center: Suzuki Coupling Reactions This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupli...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on challenges encountered when using methoxyboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 4-methoxyboronic acid pinacol ester is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving electron-rich boronic esters like 4-methoxyboronic acid pinacol ester can often be attributed to a few critical factors. The electron-donating nature of the methoxy group can make the transmetalation step of the catalytic cycle less favorable and can also increase the propensity for side reactions. Initial checks should include:
Catalyst System: The choice of palladium catalyst and ligand is crucial. Standard ligands may not be effective for electron-rich substrates.[1]
Reaction Conditions: The base, solvent, and temperature play a significant role in the reaction's success and the prevalence of side reactions.
Reagent Quality: The purity and stability of your boronic ester, aryl halide, catalyst, and ligand are paramount. Boronic esters can degrade over time.[2][3]
Exclusion of Oxygen: The presence of oxygen can lead to catalyst deactivation and homocoupling of the boronic ester.[2][3]
Q2: I am observing a significant amount of a byproduct that appears to be the protonated form of my starting methoxybenzene (anisole). What is this side reaction and how can I minimize it?
A2: This side reaction is known as protodeboronation, where the boronic ester group is replaced by a hydrogen atom.[2][3][4] This is a common issue, particularly with electron-rich boronic acids and esters.[3][5] To minimize protodeboronation:
Use a Milder Base: Strong bases can accelerate protodeboronation.[3][4] Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4]
Ensure Anhydrous Conditions: Water can act as the proton source for this side reaction.[3][4] Using anhydrous solvents and thoroughly dried glassware is recommended.
Lower the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[4] Try running the reaction at the lowest temperature that still allows for efficient catalytic turnover, for instance, starting at 60-80 °C.[4]
Use a More Stable Boron Reagent: While pinacol esters are generally more stable than boronic acids, if protodeboronation persists, consider converting to an even more stable derivative like a MIDA boronate or an aryltrifluoroborate.[2][3]
Q3: My reaction mixture contains a significant amount of dimethoxy-biphenyl, a homocoupling product. What causes this and how can it be prevented?
A3: The formation of a biaryl product from the coupling of two boronic ester molecules is known as homocoupling. The primary cause of this side reaction is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic ester molecules.[2][6] To prevent homocoupling:
Rigorous Degassing: Thoroughly degas your solvent before use by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Maintain an Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.
Catalyst Choice: Using a pre-formed, active Pd(0) catalyst can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) precatalyst.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or No Conversion
Inactive Catalyst System
• Use fresh, high-quality palladium catalyst and ligand.[2] • For electron-rich systems, switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[1][7]
Suboptimal Base
• Switch to a milder base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4] • Ensure the base is finely powdered and dry for anhydrous reactions.[3]
Poor Solubility of Reagents
• Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, or THF, often with a small amount of water.[8][9]
Significant Protodeboronation
Presence of Water
• Use anhydrous solvents and dry glassware thoroughly.[3][4]
Base is too Strong
• Use a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃.[4]
High Reaction Temperature
• Lower the reaction temperature.[4] If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the heat.[4]
Significant Homocoupling
Presence of Oxygen
• Degas the solvent and reaction mixture thoroughly.[2][3] • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]
Inefficient Catalyst Reduction
• If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Alternatively, use a Pd(0) catalyst source like Pd(PPh₃)₄.
Difficulty with Aryl Chlorides
Low Reactivity of Aryl Chloride
• Aryl chlorides are less reactive than bromides or iodides.[2] • Use a highly active catalyst system with bulky, electron-donating ligands (e.g., Buchwald ligands).[7][10] • Higher temperatures may be required.
Experimental Protocols
General Protocol for Suzuki Coupling with 4-Methoxyboronic Acid Pinacol Ester
This protocol provides a starting point for the Suzuki coupling of an aryl halide with 4-methoxyboronic acid pinacol ester under conditions designed to minimize side reactions.
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a more advanced catalyst system like XPhos Pd G3, 1-2 mol%)
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
Schlenk flask or sealed reaction vial
Inert gas supply (Argon or Nitrogen)
Procedure:
Preparation: Dry all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 2 mol%).
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Boronic Ester Addition: Add the 4-methoxyboronic acid pinacol ester (1.3 eq) to the reaction mixture.
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Caption: Competing reaction pathways in a Suzuki coupling reaction.
Technical Support Center: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Issue 1: Low Yield of the Desired Boronate Ester in Miyaura Borylation
Symptoms:
Incomplete consumption of the starting aryl/vinyl halide.
Low isolated yield of the pinacol boronate ester product.
Possible Causes & Solutions:
Cause
Recommended Action
Inactive Catalyst
Use a fresh batch of palladium catalyst and phosphine ligand. For Pd(OAc)₂, pre-reduction to Pd(0) by heating with a phosphine ligand and a weak base in the reaction solvent for 20-30 minutes before adding the substrate and MeOBPin can improve activity.[1]
Inappropriate Base
The choice of base is crucial. For Miyaura borylation, weaker bases like KOAc or KOPh are often preferred to prevent the subsequent Suzuki coupling of the product with the starting material.[2] Stronger bases can promote this side reaction.
Presence of Water
While trace amounts of water can sometimes be beneficial, excess water can lead to hydrolysis of the boronate ester product back to the boronic acid, which can be difficult to isolate. Use anhydrous solvents and reagents.
Sub-optimal Reaction Temperature
While many borylations proceed at room temperature, less reactive substrates may require heating. Incrementally increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low boronate ester yield.
Issue 2: Formation of Significant Byproducts
Symptoms:
Presence of homocoupled biaryl (from the starting halide).
Formation of protodeboronated arene (loss of the boryl group).
Presence of 2,2'-oxybis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Possible Causes & Solutions:
Byproduct
Cause
Recommended Action
Homocoupled Biaryl
This side reaction is often promoted by stronger bases and the presence of water, which can facilitate a subsequent Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide.[3]
Use a weaker base such as potassium acetate (KOAc). Ensure strictly anhydrous reaction conditions. Lowering the reaction temperature may also help.
Protodeboronation
The C-B bond can be cleaved by acidic protons or water, especially at elevated temperatures.
Use a non-protic solvent and ensure all reagents are dry. The use of a mild, non-nucleophilic base is recommended.
This can form from the reaction of MeOBPin with trace water.
Ensure all reagents and solvents are scrupulously dried. Storing MeOBPin under an inert atmosphere is crucial.[4]
Byproduct Formation Pathways:
Caption: Main reaction versus common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) over bis(pinacolato)diboron (B₂pin₂)?
A1: MeOBPin can be more reactive in some cases and, being a liquid, can be easier to handle and dispense accurately compared to the solid B₂pin₂. It is also used as an electrophile for C-BPin bond formation.[4]
Q2: How should I store 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
A2: This reagent is sensitive to moisture and can hydrolyze. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4]
Q3: My reaction is complete, but I'm having trouble with purification. What are the recommended workup and purification procedures?
A3: A common workup involves diluting the reaction mixture with an organic solvent like ethyl acetate, followed by washing with water and brine to remove the base and other water-soluble impurities. The organic layer is then dried and concentrated. For purification, column chromatography on silica gel is often effective. However, boronate esters can sometimes streak on silica. Using a less polar eluent system and a shorter column can help mitigate this.[5]
Q4: Can the methoxy group of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participate in side reactions?
A4: While the primary role of the methoxy group is to act as a leaving group during the borylation reaction, its reactivity in other side reactions is not extensively documented in the provided search results. However, in the presence of a Lewis acid, the methoxy group could potentially be activated. It is also a potential hydrogen bond acceptor.[6]
Q5: What is the role of the base in Miyaura borylation and why is the choice so critical?
A5: The base plays a crucial role in the catalytic cycle. It is believed to form an (acetato)palladium(II) complex after the oxidative addition of the halide, which is more reactive in the subsequent transmetalation step.[2] The choice of base is critical because a strong base can promote the undesired Suzuki coupling of the newly formed boronate ester with the starting aryl halide, leading to the formation of a homocoupled biaryl byproduct.[2][3]
Experimental Protocols
General Protocol for Miyaura Borylation of an Aryl Halide
This is a general guideline and may require optimization for specific substrates.
Technical Support Center: Hydrolysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Protic Solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 2-Methoxy-4,4,5,5-tetrameth...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of protic solvents?
A1: The primary stability concern is its susceptibility to hydrolysis.[1][2] 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane readily reacts with water and other protic solvents, such as alcohols, in a reversible reaction to form methoxyboronic acid and pinacol.[1] This degradation can impact reaction yields, purification, and analytical characterization. It is recommended to store the reagent under an inert atmosphere, such as nitrogen, to prevent hydrolysis from atmospheric moisture.[1]
Q2: How does pH affect the hydrolysis of pinacol boronic esters like MeOBPin?
A2: The hydrolysis of pinacol boronic esters is significantly influenced by pH. The rate of hydrolysis is considerably accelerated at physiological pH.[3][4] In aqueous solutions with a pH higher than their pKa, boronic acids are converted to the anionic tetrahedral boronate form, which can influence their stability and reactivity.
Q3: Can I use standard reversed-phase HPLC for the analysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
A3: Standard reversed-phase HPLC (RP-HPLC) can be challenging for analyzing 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane due to on-column hydrolysis.[2][5][6][7][8] The aqueous mobile phases and the stationary phase itself can promote the degradation of the ester to the more polar boronic acid.[5][6][7] This can lead to inaccurate quantification, peak tailing, and poor reproducibility.[2]
Q4: What are the primary products of the hydrolysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
A4: The hydrolysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields methoxyboronic acid and 2,3-dimethyl-2,3-butanediol (pinacol). The reaction is an equilibrium, meaning the ester can reform if the water is removed.
Troubleshooting Guides
Issue 1: Low yield in reactions where 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a reactant.
Possible Cause: Premature hydrolysis of the boronic ester before or during the reaction.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Solvent Choice: If the reaction chemistry allows, consider using aprotic solvents to minimize hydrolysis.
Reagent Quality: Ensure the 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been stored properly under inert gas and has not been exposed to moisture.
Order of Addition: Add the boronic ester to the reaction mixture as late as feasible, especially if protic reagents or solvents are present.
Issue 2: Inconsistent results or appearance of unexpected byproducts during reactions.
Possible Cause: Partial hydrolysis leading to a mixture of the boronic ester and boronic acid, which may have different reactivities in the reaction.
Troubleshooting Steps:
Monitor Starting Material: Before starting the reaction, check the purity of the 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a suitable analytical technique (e.g., NMR in an anhydrous solvent) to confirm its integrity.
Control Reaction pH: If aqueous conditions are necessary, carefully control the pH to a range that minimizes hydrolysis while still allowing the desired reaction to proceed. For many applications, slightly acidic conditions are preferred for boronic ester stability.
Issue 3: Difficulty in purifying the product due to the presence of pinacol.
Possible Cause: Hydrolysis of unreacted 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during the workup or purification steps.
Troubleshooting Steps:
Anhydrous Workup: If possible, perform the initial workup under anhydrous conditions.
Chromatography Considerations: Pinacol can sometimes be challenging to remove by standard silica gel chromatography. Consider alternative purification techniques such as distillation (if the product is volatile) or recrystallization.
Silica Gel Treatment: The acidic nature of silica gel can promote the hydrolysis of boronic esters. Neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can help mitigate this.
Issue 4: Inaccurate quantification or peak distortion during HPLC analysis.
Possible Cause: On-column hydrolysis of the boronic ester.
Troubleshooting Steps:
Optimize HPLC Method:
Mobile Phase: Minimize or eliminate the use of acidic modifiers like formic acid in the mobile phase, as this can accelerate hydrolysis.[5][6]
Stationary Phase: Utilize columns with low silanol activity.[5][6]
Temperature: While it has a minor effect, lower column temperatures can slightly reduce the rate of hydrolysis.[5][6]
Diluent: Prepare samples in a non-aqueous, aprotic diluent.[8][9]
Use aprotic diluents: Prepare samples in 100% acetonitrile or THF instead of aqueous mixtures to prevent hydrolysis before injection.[5]
High pH Mobile Phase: In some cases, using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can stabilize the boronic ester and improve chromatography.[8][9]
Data Presentation
Boronic Ester Type
General Hydrolytic Stability
Key Influencing Factors
Alkoxy Pinacol Esters (e.g., MeOBPin)
Generally less stable than aryl pinacol esters.
The electron-donating nature of the alkoxy group can influence the Lewis acidity of the boron center.
Aryl Pinacol Esters
Stability is dependent on the electronic nature of the aryl substituent. Electron-donating groups generally decrease the rate of hydrolysis, while electron-withdrawing groups increase it.[4]
Generally more stable to hydrolysis and chromatography than pinacol esters.
The intramolecular N-B dative bond provides significant stabilization.
Trifluoroborate Salts
Typically highly stable, often crystalline solids.
The anionic nature and coordination to potassium contribute to their stability.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by ¹¹B NMR Spectroscopy
This protocol allows for the in-situ monitoring of the equilibrium between the boronic ester and its hydrolysis products.
Materials:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Protic solvent of interest (e.g., Methanol, Water, or a mixture)
Anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆)
NMR tubes
Micropipettes
Procedure:
Prepare a stock solution of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the anhydrous deuterated solvent.
In an NMR tube, add a known volume of the stock solution.
Acquire an initial ¹¹B NMR spectrum of the pure boronic ester. The signal for the pinacol ester should appear around δ 22-23 ppm.[1]
Add a measured amount of the protic solvent to the NMR tube.
Immediately begin acquiring ¹¹B NMR spectra at regular time intervals.
Monitor the appearance of a new signal corresponding to the hydrolyzed boronic acid (the exact chemical shift will depend on the solvent and concentration).
The relative integrals of the boronic ester and boronic acid signals can be used to determine the extent of hydrolysis over time and at equilibrium.
Protocol 2: Quantitative Analysis of Hydrolysis by RP-HPLC with Minimized On-Column Degradation
This protocol outlines an optimized HPLC method to minimize the on-column hydrolysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Instrumentation and Columns:
HPLC system with UV detector
Reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18).[5][6]
Mobile Phase:
Solvent A: Water
Solvent B: Acetonitrile
Avoid the use of acid modifiers.
Sample Preparation:
Dissolve the sample in 100% Acetonitrile or another suitable aprotic solvent.
HPLC Conditions:
Gradient: A suitable gradient from a low to a high percentage of Solvent B. (e.g., 10% to 90% Acetonitrile over 10 minutes).
Flow Rate: 1.0 mL/min
Column Temperature: Ambient (e.g., 25 °C)
Detection Wavelength: As appropriate for the chromophore, or a low wavelength (e.g., 210 nm) if no strong chromophore is present.
Injection Volume: 5-10 µL
Procedure:
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
Inject the sample prepared in the aprotic diluent.
Run the gradient and record the chromatogram.
Quantify the boronic ester peak and any observed boronic acid peak. The boronic acid will typically have a much shorter retention time.
Visualizations
Caption: Hydrolysis pathway of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Caption: Troubleshooting workflow for issues related to MeOBPin hydrolysis.
Technical Support Center: Purification of Products from Reactions with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxabo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related boronate esters.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) and what are its common applications?
A1: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MeOBPin, is an organoboron compound widely used in organic synthesis.[1][2] Its primary applications include:
Borylation Reactions: It serves as an electrophile for the formation of carbon-boron bonds, creating pinacol boronate esters (Bpin).
Cross-Coupling Reactions: The resulting boronate esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]
Synthesis of Complex Molecules: It is instrumental in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.[1]
Q2: What are the typical physical properties of MeOBPin?
A2: MeOBPin is a colorless liquid that is soluble in most organic solvents.[2] It is sensitive to water and should be stored under an inert atmosphere, such as nitrogen, to prevent hydrolysis.[2]
Q3: How can I purify the reagent 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane itself?
A3: While often used without further purification, MeOBPin can be purified by distillation under reduced pressure.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions involving MeOBPin or the purification of pinacol boronate esters in general.
Issue 1: My boronate ester product is sticking to the silica gel column and won't elute, or it decomposes on the column.
Cause: The acidic nature of silica gel can lead to strong adsorption or decomposition of boronate esters.
Solutions:
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel using a base like triethylamine (NEt₃).[3][4][5][6][7]
Use an Alternative Stationary Phase: Employ a more neutral or basic stationary phase such as alumina.[8]
Impregnate Silica Gel with Boric Acid: This can reduce the Lewis basicity of the silica gel and prevent over-adsorption.[9]
Experimental Protocol: Deactivation of Silica Gel with Triethylamine
Prepare the Slurry: In a beaker, create a slurry of silica gel in your chosen eluent system (e.g., hexane/ethyl acetate).
Add Triethylamine: Add 1-3% triethylamine to the slurry and stir.[3][6]
Pack the Column: Pack the column with the triethylamine-containing slurry.
Flush the Column: Flush the packed column with one to two column volumes of the eluent containing triethylamine.[6]
Equilibrate: Flush the column with one to two column volumes of the eluent without triethylamine to remove the excess base.[6]
Load and Elute: Load your crude product and proceed with the chromatography.
Caption: Workflow for Deactivating Silica Gel with Triethylamine.
Issue 2: My boronate ester product co-elutes with impurities, such as excess bis(pinacolato)diboron (B₂pin₂).
Cause: The polarity of the desired product and impurities are too similar for effective separation by standard chromatography.
Solutions:
Derivatization to Potassium Trifluoroborate (BF₃K) Salts: Convert the boronate ester to a highly polar trifluoroborate salt, which can be easily separated from non-polar impurities by precipitation or extraction. The pure boronate ester can be regenerated afterward.[10][11][12]
Derivatization to N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are often crystalline, air-stable solids that are compatible with silica gel chromatography, allowing for easier purification.[1][10][13][14]
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[8][10]
Experimental Protocol: Conversion of Pinacol Boronate Ester to Potassium Trifluoroborate (BF₃K) Salt
Dissolve the Crude Product: Dissolve the crude boronate ester in a suitable solvent such as methanol or a mixture of methanol and water.
Add KHF₂: Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (typically 4.5 equivalents) to the solution.[12]
Stir: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the BF₃K salt.
Isolate the Salt: Isolate the precipitated potassium trifluoroborate salt by filtration. Wash the solid with a cold solvent (e.g., methanol or ether) to remove impurities.
Regenerate the Boronate Ester (if needed): The BF₃K salt can be converted back to the boronic acid or ester for subsequent reactions.
Caption: Purification via Potassium Trifluoroborate (BF₃K) Salt Formation.
Experimental Protocol: Purification via MIDA Boronate Formation
Reaction with MIDA anhydride: In a suitable solvent, react the crude boronic acid (which can be obtained from the hydrolysis of the crude ester) with N-methyliminodiacetic acid (MIDA) anhydride.[1][15]
Purification: MIDA boronates are generally stable to silica gel chromatography, allowing for the removal of impurities.[13][14]
Deprotection: The MIDA group can be cleaved under mild basic conditions (e.g., aqueous NaOH or NaHCO₃) to yield the pure boronic acid, which can then be converted back to the desired ester.[14]
Issue 3: I am unsure about the work-up procedure for a reaction involving MeOBPin.
Cause: Incomplete removal of byproducts or unreacted starting materials can complicate purification.
General Work-up Procedure:
Quench the Reaction: If necessary, quench the reaction with an appropriate reagent.
Aqueous Wash: Perform an aqueous work-up to remove water-soluble byproducts and salts. Use a sequence of water, dilute acid (if the product is stable), dilute base (if the product is stable), and finally brine.
Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentrate: Remove the solvent under reduced pressure.
Initial Purification: If significant solid impurities are present, consider passing the crude mixture through a plug of celite or a short silica gel plug before proceeding to more rigorous purification.[16]
Summary of Purification Techniques
Technique
When to Use
Advantages
Disadvantages
Standard Silica Gel Chromatography
For non-polar, stable boronate esters.
Simple, widely available.
Can cause decomposition or strong adsorption of products.[10]
Deactivated Silica Gel Chromatography
For acid-sensitive boronate esters.
Prevents product degradation and improves recovery.[3][4][5][6][7]
Requires an extra preparation step.
Alumina Chromatography
For compounds that are very sensitive to acidic silica.
Good for separating certain classes of compounds.
Can have different selectivity than silica.
Recrystallization
For solid products with moderate to high purity.
Can provide very pure material.
Not suitable for oils or highly impure solids.[8][10]
Conversion to BF₃K Salts
For separating boronate esters from non-polar impurities.
Salts are often crystalline and easily purified by precipitation.[10][11][12]
Requires an additional reaction and regeneration step.
Conversion to MIDA Boronates
For complex molecules requiring multi-step synthesis or when chromatography is challenging.
MIDA boronates are stable to chromatography and various reaction conditions.[1][10][13][14]
Involves protection and deprotection steps.
Distillation
For volatile, thermally stable boronate esters.
Effective for removing non-volatile impurities.
Not suitable for thermally sensitive or non-volatile compounds.
Optimizing reaction conditions for Methoxyboronic acid pinacol ester
Welcome to the technical support center for Methoxyboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Methoxyboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Methoxyboronic acid pinacol ester?
A1: Methoxyboronic acid pinacol ester is susceptible to several degradation pathways that can affect its purity and reactivity. The primary pathways include:
Hydrolysis: This is the most common degradation route, where the pinacol ester is cleaved by water to form methoxyboronic acid and pinacol. This reaction can be catalyzed by both acidic and basic conditions.[1]
Protodeboronation: This is a significant side reaction in cross-coupling reactions where the carbon-boron bond is cleaved by a proton source (e.g., water, alcohols), replacing the boronic ester group with a hydrogen atom. This leads to a reduction in the yield of the desired product.[1]
Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air or other oxidizing agents.[1]
Trimerization (Boroxine Formation): Under anhydrous conditions, the corresponding boronic acid (formed from hydrolysis) can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. While often reversible, this can complicate accurate weighing and stoichiometry.[1]
Q2: How should I store and handle Methoxyboronic acid pinacol ester?
A2: Due to its sensitivity to moisture and air, proper storage and handling are crucial.[1][2] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at sub-zero temperatures (<0 °C).[1] For short-term use, storing it in a desiccator at room temperature is acceptable. Always handle the reagent under an inert atmosphere and use anhydrous solvents to minimize hydrolysis.[3]
Q3: Can Methoxyboronic acid pinacol ester be used directly in Suzuki-Miyaura coupling reactions?
A3: Yes, pinacol esters are widely used in Suzuki-Miyaura couplings. They are generally more stable and easier to handle than the corresponding boronic acids.[1] The pinacol ester is hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for the catalytic cycle.[1]
Q4: Why is my Chan-Lam coupling reaction with Methoxyboronic acid pinacol ester giving low yields, especially with aryl amines?
A4: Aryl boronic acid pinacol esters can be challenging coupling partners in Chan-Lam reactions, often resulting in low yields, particularly with aryl amines.[4][5] This can be due to the inhibitory effect of the pinacol byproduct on catalyst turnover.[4] Optimized conditions often require stoichiometric amounts of the copper catalyst, like Cu(OAc)₂, and the use of a mixed solvent system such as acetonitrile/ethanol for aryl amines.[4][6] The addition of molecular sieves can also be beneficial in reducing byproducts.[4]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Potential Cause
Troubleshooting Steps
Protodeboronation
- Use rigorously dried, anhydrous solvents (e.g., dioxane, toluene, THF).[3] - Ensure all reagents, especially the base, are anhydrous. - Use the pinacol ester to provide a "slow release" of the boronic acid, keeping its concentration low.[3]
Inactive Catalyst
- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote the formation of the active Pd(0) species.[3] - Thoroughly degas the reaction mixture to prevent catalyst oxidation.[3]
Inefficient Transmetalation
- Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃, which are often more effective for less reactive boronic acids.[3] - The addition of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases, but must be carefully optimized to avoid excessive protodeboronation.[3]
Homocoupling of Aryl Halide
- Ensure thorough degassing of the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent. Oxygen can promote this side reaction.[3]
Low Yield in Chan-Lam Coupling
Potential Cause
Troubleshooting Steps
Catalyst Inhibition
- The pinacol byproduct can inhibit catalyst turnover. Using a stoichiometric amount of Cu(OAc)₂ may be necessary.[4]
Poor Reactivity with Aryl Amines
- For aryl amine coupling partners, use a mixed solvent system of MeCN/EtOH. For alkyl amines, MeCN alone is generally sufficient.[4][5][6]
Byproduct Formation
- Add molecular sieves to the reaction mixture to help reduce the formation of byproducts.[4]
General Conditions
- Ensure the reaction is open to the air or that an oxidant is present, as the copper catalyst is typically reoxidized by atmospheric oxygen.[7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
To a dry Schlenk flask, add the aryl halide (1.0 equiv), Methoxyboronic acid pinacol ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[3]
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Optimized Protocol for Chan-Lam Coupling with an Aryl Amine
This protocol is based on optimized conditions for the coupling of aryl boronic acid pinacol esters with aryl amines.[4]
To a vial, add the aryl amine (1.0 equiv), Methoxyboronic acid pinacol ester (1.5 equiv), Cu(OAc)₂ (2.0 equiv), and 4Å molecular sieves.
Add a mixed solvent of acetonitrile (MeCN) and ethanol (EtOH) (e.g., 1:1 v/v).
Stir the reaction mixture at room temperature, open to the air.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter the reaction mixture through celite and rinse with an organic solvent.
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for common issues.
Technical Support Center: Miyaura Borylation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common byproducts encountered in Miyaura borylation reactions. It is intended for researchers, scientist...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common byproducts encountered in Miyaura borylation reactions. It is intended for researchers, scientists, and professionals in drug development who utilize this critical cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues related to byproduct formation in a question-and-answer format.
Question 1: I am observing a significant amount of homocoupling byproduct (Ar-Ar) in my reaction. What are the likely causes and how can I mitigate this?
Answer:
Homocoupling, the dimerization of your aryl halide starting material or the newly formed boronic ester, is a common side reaction. It is often promoted by the presence of Pd(II) species, which can occur if the Pd(0) catalyst is oxidized by residual oxygen or if a Pd(II) precatalyst is not efficiently reduced.
Troubleshooting Steps:
Ensure Rigorous Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
Optimize the Base: Stronger bases can sometimes promote competing side reactions. While a base is necessary, using a weaker base like potassium acetate (KOAc) is often crucial for minimizing homocoupling and the subsequent competing Suzuki-Miyaura coupling.[2][3] In some cases, lipophilic bases like potassium 2-ethylhexanoate have been shown to be effective at low temperatures, minimizing side reactions.
Catalyst and Ligand Choice: The choice of catalyst and ligand can influence the relative rates of the desired borylation and undesired side reactions. For sterically hindered substrates, specific phosphine ligands may be required to achieve high selectivity.
Temperature Control: Running the reaction at the lowest effective temperature can help to slow down the rate of side reactions relative to the desired borylation.
Question 2: My main byproduct is the protodehalogenated or protodeborylated arene (Ar-H). What causes this and what can I do to prevent it?
Answer:
Protodehalogenation (loss of the halide from the starting material) and protodeborylation (loss of the boronic ester group from the product) are common competing pathways. These are often facilitated by the presence of water or other protic sources in the reaction mixture.
Troubleshooting Steps:
Control Water Content: While a small amount of water can sometimes be beneficial for the catalytic cycle, excess water can promote the hydrolysis of the carbon-boron bond, leading to protodeborylation.[4] If possible, using anhydrous conditions can be beneficial.
Choice of Boron Reagent: The use of pinacolborane (HBPin) instead of bis(pinacolato)diboron (B₂pin₂) can sometimes lead to dehalogenation of the aryl halide as a side product.[3]
Reaction Temperature: Higher reaction temperatures can increase the rate of protodeborylation.[4] Running the reaction at a lower temperature may help to minimize this side reaction.
Optimize the Base: The choice of base can influence the rate of protodeborylation. Weaker bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often recommended to find a balance between promoting the desired reaction and minimizing this side reaction.[4]
Question 3: I am getting a significant amount of biaryl byproduct from a competing Suzuki-Miyaura coupling. How can I suppress this?
Answer:
The boronic ester product of the Miyaura borylation can react with the remaining aryl halide starting material in a subsequent Suzuki-Miyaura coupling, especially in the presence of a strong base. This is a very common issue, particularly in one-pot procedures.
Troubleshooting Steps:
Base Selection is Crucial: This is the most critical factor. The use of a weak base like potassium acetate (KOAc) is key to suppressing the competing Suzuki-Miyaura coupling.[2][3] Stronger bases should be avoided during the borylation step.
One-Pot vs. Two-Step Procedure: If a one-pot borylation/Suzuki coupling is being performed, the base for the Suzuki coupling should only be added after the borylation is complete. Careful selection of bases for each step is necessary. For example, KOAc can be used for the borylation, and then a stronger base like KOH can be added for the subsequent Suzuki coupling.
Catalyst System: Some catalyst systems may have a higher propensity to promote the subsequent Suzuki coupling. Screening different palladium catalysts and ligands may be necessary.
Frequently Asked Questions (FAQs)
What are the most common byproducts in a Miyaura borylation reaction?
The most frequently observed byproducts are:
Homocoupling products: Dimers of the aryl starting material (Ar-Ar) or the boronic ester product.
Protodehalogenated/Protodeborylated products: The starting aryl halide or the product boronic ester where the halogen or boryl group, respectively, has been replaced by a hydrogen atom (Ar-H).
Suzuki-Miyaura coupling products: Biaryls formed from the reaction of the newly formed boronic ester with the starting aryl halide.[5]
How can I detect and quantify these byproducts?
Byproducts can be detected and quantified using standard analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of the desired product and byproducts. For quantification (qNMR), an internal standard with a known concentration is added to a sample of the crude reaction mixture. The integrals of the signals corresponding to the product, byproducts, and the internal standard are then used to determine their respective concentrations.
Can the choice of solvent affect byproduct formation?
Yes, the solvent can play a significant role. Polar aprotic solvents like DMSO and 1,4-dioxane are commonly used.[4] However, in some cases, using a biphasic system or even water with a surfactant (micellar catalysis) has been shown to reduce byproduct formation.[4][6]
Quantitative Data on Byproduct Formation
While a comprehensive, universal table is challenging due to the substrate-specific nature of these reactions, the following table summarizes representative data on how reaction conditions can influence product and byproduct distribution.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
Aryl halide (1.0 mmol)
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 mmol)
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
Base (e.g., KOAc, 1.5 - 3.0 mmol)
Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO, 5-10 mL)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base.
Add the anhydrous, degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
After the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol for Quantitative NMR (qNMR) Analysis of a Crude Reaction Mixture
Materials:
Crude reaction mixture
Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
NMR tube
Procedure:
Accurately weigh a specific amount of the crude reaction mixture into a vial.
Accurately weigh and add a known amount of the internal standard to the same vial.
Dissolve the mixture in a known volume of the deuterated solvent.
Transfer the solution to an NMR tube.
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
Integrate the characteristic signals for the desired product, identified byproducts, and the internal standard.
Calculate the molar ratio of each component relative to the internal standard, and from this, determine the yield of the product and the percentage of each byproduct.
Visualizations
Caption: Reaction pathways in Miyaura borylation.
Caption: Troubleshooting workflow for Miyaura borylation.
How to prevent decomposition of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Technical Support Center: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and what are its primary applications?
A1: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MeOBPin, is an organoboron compound. It is primarily used in organic synthesis, most notably as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] It also finds use in borylation reactions and the synthesis of novel copolymers.[2]
Q2: What are the main causes of decomposition for this reagent?
A2: The primary causes of decomposition are exposure to moisture and elevated temperatures. MeOBPin is sensitive to water and can hydrolyze.[3][4] It can also undergo a non-hydrolytic decomposition to form byproducts over time.[2]
Q3: How should I properly store 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
A3: To ensure stability, the reagent should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[3][4] It is recommended to store it in a cool, dry place. For long-term storage, refrigeration (sub-zero temperatures) is advisable to minimize any thermal degradation pathways.
Q4: Can I use this reagent directly from the bottle without purification?
A4: While commercially available MeOBPin is often of high purity, it can be purified by distillation under reduced pressure if decomposition is suspected.[3][4] For sensitive reactions, using freshly purified reagent is always a good practice.
Q5: What are the common decomposition products I should be aware of?
A5: The two main decomposition products are:
Methoxyboronic acid and pinacol: Formed via hydrolysis upon exposure to water.
2,2'-Oxybis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This is a common byproduct that can form over time, even in the absence of water.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Question: I am experiencing very low to no yield in my Suzuki-Miyaura coupling reaction using MeOBPin. What could be the cause?
Answer: Low yield is a common problem that can often be traced back to the quality of the MeOBPin.
Possible Cause 1: Reagent Decomposition via Hydrolysis. If the reagent has been exposed to ambient air or stored improperly, it may have hydrolyzed. The resulting methoxyboronic acid may not be compatible with your reaction conditions or may not be the active species required.
Solution: Use an inert atmosphere (nitrogen or argon) when handling the reagent. Ensure all solvents are anhydrous. Consider using a freshly opened bottle or purifying the reagent via vacuum distillation.
Possible Cause 2: Incomplete Hydrolysis to the Active Species. In Suzuki-Miyaura reactions, the pinacol boronic ester often needs to hydrolyze in situ to the corresponding boronic acid to participate in the catalytic cycle.
Solution: Ensure your reaction conditions, particularly the base and the presence of some water, are sufficient to promote the in situ hydrolysis. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water) is crucial.
Possible Cause 3: Presence of Non-Hydrolytic Impurities. The presence of 2,2'-oxybis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) or other byproducts can inhibit the reaction or lead to side reactions.
Solution: Check the purity of your reagent using ¹H NMR or GC-MS. If significant impurities are detected, purify the reagent by vacuum distillation.
Issue 2: Inconsistent Reaction Results
Question: My reaction works well sometimes but fails at other times, even with the same protocol. Why is this happening?
Answer: Inconsistent results often point to subtle variations in reagent quality or reaction setup.
Possible Cause: Variable Water Content. The amount of water in your solvents or from atmospheric exposure can vary between experiments, affecting the rate of hydrolysis of MeOBPin and influencing the reaction outcome.
Solution: Standardize your procedure by using anhydrous solvents from a reliable source (e.g., a solvent purification system) and maintaining a strict inert atmosphere throughout the setup and reaction.
Possible Cause: Gradual Decomposition of the Reagent Stock. If you are using the same bottle of MeOBPin over a long period, it may be slowly degrading with each use due to repeated exposure to the atmosphere.
Solution: Aliquot a new bottle of the reagent into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk stock to potential contaminants.
Data Presentation
Table 1: Qualitative Stability of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Under Various Conditions
Condition
Parameter
Expected Stability
Notes
Storage Temperature
< 0 °C (Sub-zero)
High
Recommended for long-term storage to minimize degradation.
0 - 25 °C (Room Temp)
Moderate
Stable for shorter periods if kept dry and under an inert atmosphere.
> 25 °C
Low to Moderate
Higher temperatures can accelerate decomposition.
Atmosphere
Inert (Nitrogen/Argon)
High
Prevents hydrolysis.
Air
Low
Readily hydrolyzes in the presence of atmospheric moisture.
Solvents
Anhydrous Aprotic
High
Solvents like THF, Dioxane, and Toluene are suitable if dry.
Protic (e.g., alcohols)
Low
Can undergo transesterification or hydrolysis.
Aqueous/Wet Solvents
Very Low
Rapid hydrolysis will occur.
pH (in aqueous media)
Acidic (< 4)
Low
Acid-catalyzed hydrolysis is a known degradation pathway.
Neutral (6-8)
Moderate
Hydrolysis is slower but still occurs.
Basic (> 8)
Low
Base-catalyzed hydrolysis is rapid and is a key step for in situ generation of boronic acid in Suzuki couplings.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for a qualitative and semi-quantitative assessment of the purity of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Inside a glovebox or under a positive pressure of inert gas, prepare the NMR sample to minimize exposure to atmospheric moisture.
Add approximately 0.5 mL of anhydrous CDCl₃ to a clean, dry NMR tube.
Add 1-2 drops of the 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane sample to the NMR tube.
Cap the NMR tube securely.
Acquire a ¹H NMR spectrum.
Analysis:
Pure Compound: Expect a singlet for the methoxy group (-OCH₃) at approximately δ 3.41 ppm and a singlet for the twelve methyl protons of the pinacol group at approximately δ 1.11 ppm.[3][4]
Hydrolysis: The presence of free pinacol will show a singlet at around δ 1.25 ppm. Methoxyboronic acid will show a signal for the methoxy group.
Oxybis Impurity: The formation of 2,2'-oxybis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may result in complex signals in the pinacol region.
Protocol 2: Purification by Vacuum Distillation
This protocol describes the purification of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to remove non-volatile impurities.
Materials:
Crude or decomposed 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Distillation apparatus (e.g., short path distillation head)
Round bottom flasks
Vacuum pump and pressure gauge
Heating mantle and stirrer
Inert gas source (Nitrogen or Argon)
Procedure:
Assemble the distillation apparatus and ensure all glassware is thoroughly dried.
Charge the distillation flask with the crude 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Flush the entire system with an inert gas.
Slowly apply vacuum. The boiling point is reported to be 35–40 °C at 6 mmHg.[3][4] Adjust the vacuum and temperature accordingly.
Gently heat the distillation flask while stirring.
Collect the purified liquid in the receiving flask, which should be cooled.
Once the distillation is complete, release the vacuum by backfilling with inert gas.
Store the purified product under an inert atmosphere in a tightly sealed container.
Visualizations
Caption: Primary decomposition pathways for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Caption: A logical workflow for troubleshooting low-yield reactions.
Improving the efficiency of borylation with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of borylation reactions u...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of borylation reactions using 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin).
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin) and what are its primary applications?
A1: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MeO-Bpin, is an organoboron reagent used in organic synthesis. It serves as an electrophile for the formation of carbon-boron bonds, particularly in borylation reactions to create boronic acid esters.[1] These boronic esters are valuable precursors for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2]
Q2: How should MeO-Bpin be handled and stored?
A2: MeO-Bpin is a colorless liquid that is soluble in most organic solvents.[1] It is sensitive to water and will react upon exposure, leading to hydrolysis.[1] Therefore, it should be stored under an inert atmosphere, such as nitrogen, to prevent degradation.[1] Always handle MeO-Bpin in a fume hood.[1]
Q3: Is MeO-Bpin air stable?
A3: While it is described as being air stable in liquid form, its reactivity with water means that exposure to atmospheric moisture should be minimized.[1] For long-term storage and to ensure reproducible results, storing under an inert gas is recommended.[1]
Q4: Can MeO-Bpin be purified?
A4: Yes, if necessary, MeO-Bpin can be purified by distillation under reduced pressure.[1] However, it is often used as supplied from commercial sources without further purification.[1]
Troubleshooting Guide
This guide addresses common issues encountered during borylation reactions with MeO-Bpin and other borylating agents, providing potential causes and recommended solutions.
Issue 1: Low to No Product Yield
Potential Cause
Recommended Solution
Inactive Catalyst
The palladium catalyst is crucial for the reaction. Ensure you are using a fresh, active catalyst. If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species. Consider using a pre-activated catalyst or a more robust precatalyst.
Poor Quality of Borylating Agent
MeO-Bpin is sensitive to hydrolysis.[1] Ensure it has been stored properly under an inert atmosphere. If you suspect degradation, consider using a fresh bottle or purifying the reagent by distillation.[1]
Inappropriate Base
The choice of base is critical in Miyaura borylation.[3] Weak bases like potassium acetate (KOAc) are commonly used to avoid promoting side reactions.[3] The base may be of poor quality or not sufficiently anhydrous. Use a freshly opened or properly dried base.
Presence of Oxygen
Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
Low Reaction Temperature
While some borylations proceed at room temperature, many require heating to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress.
Substrate Reactivity
Electron-deficient or sterically hindered substrates can be challenging. For such substrates, a more active catalyst system (e.g., using specialized phosphine ligands) or higher reaction temperatures may be necessary.
Issue 2: Incomplete Conversion
Potential Cause
Recommended Solution
Insufficient Reaction Time
Borylation reactions can be slow, sometimes requiring several hours to reach completion. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time.
Catalyst Deactivation
The catalyst may deactivate over the course of the reaction. While adding more catalyst is an option, it is often better to optimize the initial reaction conditions (e.g., ligand choice, solvent, temperature) to improve catalyst stability.
Equilibrium Limitations
In some cases, the reaction may reach an equilibrium that disfavors complete conversion. While less common in irreversible cross-coupling, consider Le Chatelier's principle if applicable (e.g., by removing a byproduct).
Poor Solubility of Reagents
Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. Consider a different solvent system if necessary.
Issue 3: Formation of Side Products
Potential Cause
Recommended Solution
Protodeborylation
This is the cleavage of the C-B bond, replacing the boryl group with a hydrogen atom. This can be promoted by moisture or acidic/basic conditions. Ensure anhydrous conditions and consider using a milder base.
Homocoupling of Aryl Halide
The formation of a biaryl product from the starting aryl halide can occur. This is often promoted by stronger bases. Using a weaker base like KOAc can minimize this side reaction.[3]
Hydrolysis of Product
The resulting boronic ester can be hydrolyzed during workup or purification on silica gel, especially for heteroaromatic boronates. Minimize exposure to water and consider using a neutral or deactivated silica gel for chromatography.
Experimental Protocols
General Protocol for Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
Aryl bromide (1.0 equiv)
Bis(pinacolato)diboron (B₂pin₂) or 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin) (1.1 - 1.5 equiv)
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
Base (e.g., Potassium Acetate (KOAc), 3.0 equiv)
Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO)
Schlenk flask or similar reaction vessel
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, the borylating agent, the palladium catalyst, and the base.
Evacuate and backfill the flask with the inert gas three times.
Add the anhydrous and degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
Monitor the reaction progress by TLC or GC/LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Reaction Parameters for Miyaura Borylation
Parameter
Typical Range/Value
Notes
Borylating Agent
1.1 - 1.5 equivalents
An excess is used to drive the reaction to completion.
Palladium Catalyst
1 - 5 mol%
Higher loadings may be needed for challenging substrates.
Ligand
1 - 10 mol%
Often used in a 1:1 or 2:1 ratio with the palladium precursor.
Base
1.5 - 3.0 equivalents
Weaker bases like KOAc are preferred to minimize side reactions.[3]
Solvent
Dioxane, Toluene, DMF, DMSO
Must be anhydrous and degassed.
Temperature
80 - 120 °C
Substrate dependent; optimization may be required.
Reaction Time
2 - 24 hours
Monitor for completion.
Visualizations
Caption: General experimental workflow for a borylation reaction.
Caption: A logical workflow for troubleshooting low yields in borylation reactions.
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
Technical Support Center: Catalyst Deactivation in 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in chemical reactions involving 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my reaction?
A1: The most common indicators of catalyst deactivation include a significant decrease in reaction rate, incomplete conversion of starting materials, or a complete stall of the reaction.[1][2] A noticeable visual cue, particularly with palladium catalysts, is the formation of a black precipitate, commonly known as palladium black.[3][4] This indicates the agglomeration of the palladium catalyst into an inactive state.
Q2: What is "palladium black," and why is it problematic?
A2: Palladium black is a finely divided, elemental form of palladium that appears as a black powder.[3][4] In the context of cross-coupling reactions, it signifies the precipitation of the active palladium catalyst from the solution. This agglomeration renders the catalyst inactive because the catalytically active species is typically a soluble, low-valent palladium complex. Once palladium black has formed, the concentration of the active catalyst in the reaction mixture drops, leading to a significant slowdown or complete halt of the reaction.
Q3: Can impurities in 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affect my reaction?
A3: Yes, impurities in any of the reagents, including 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can act as catalyst poisons.[1] Common catalyst poisons include sulfur compounds, carbon monoxide, halides, cyanides, and even traces of previous reagents from improperly cleaned glassware. These impurities can bind to the active sites of the catalyst, blocking them from participating in the catalytic cycle.
Q4: How critical is the choice of base and solvent in preventing catalyst deactivation?
A4: The choice of base and solvent is crucial. A base that is too strong can lead to side reactions, while a base that is too weak may not activate the boronic ester effectively.[5][6] The base can also influence the stability of the catalyst. Similarly, the solvent affects the solubility of the reagents and the catalyst, which in turn can impact the reaction rate and catalyst stability. Anhydrous and thoroughly degassed solvents are essential to prevent catalyst oxidation and other side reactions.[7]
Q5: What role do ligands play in catalyst stability?
A5: Ligands are critical for stabilizing the catalytically active metal center. They can prevent the agglomeration of the metal into inactive forms like palladium black. The electronic and steric properties of the ligand can be tuned to enhance the reactivity and stability of the catalyst, leading to higher yields and longer catalyst lifetimes.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow.
Technical Support Center: Reactions Involving 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxabo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin). MeO-Bpin is a common byproduct in reactions utilizing pinacolborane (H-Bpin) and bis(pinacolato)diboron (B₂pin₂), and its effective removal is crucial for obtaining pure products.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin) and why is it a concern in my reaction work-up?
A1: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or MeO-Bpin, is a boronic ester that is often formed as a byproduct in reactions involving pinacolborane (H-Bpin) or bis(pinacolato)diboron (B₂pin₂), particularly in the presence of methanol or other alcohols. It is also a reagent in its own right. Its structural similarity to other pinacol boronate esters can make it difficult to separate from the desired product during purification, potentially leading to impurities in the final compound. MeO-Bpin is also sensitive to water and can hydrolyze, further complicating purification.[1][2]
Q2: How can I detect the presence of MeO-Bpin and other boron-containing impurities in my reaction mixture?
A2: The presence of MeO-Bpin and other pinacol-derived impurities can be identified using standard analytical techniques:
¹H NMR Spectroscopy: Look for a characteristic singlet around 1.2-1.3 ppm corresponding to the four equivalent methyl groups of the pinacol backbone. The methoxy group of MeO-Bpin will appear as a singlet around 3.5 ppm.
TLC Analysis: While many boronic esters are UV-inactive, they can often be visualized by staining with a potassium permanganate or ceric ammonium molybdate solution. Boron-containing compounds often appear as distinct spots. However, co-elution with the product is common.
Mass Spectrometry: Techniques like GC-MS or LC-MS can help identify the molecular weight of MeO-Bpin (158.05 g/mol ) and other related byproducts.
Q3: What are the general strategies for removing MeO-Bpin and other boron-containing byproducts?
A3: Several strategies can be employed to remove MeO-Bpin and related impurities:
Aqueous Work-up: Hydrolysis of the boronic esters to the more polar boronic acids can facilitate their removal into an aqueous phase. A mild acidic or basic wash can be effective.
Solvent Trituration/Recrystallization: If your product is a solid, trituration with a non-polar solvent like hexanes or pentane can wash away soluble impurities like pinacol and some boronate esters. Recrystallization is also a powerful purification technique.
Column Chromatography: This is a common method, but care must be taken to avoid on-column hydrolysis.[3] Specialized techniques can improve separation (see Troubleshooting section).
Conversion to a More Easily Separable Derivative: The crude product mixture can be treated with reagents to convert the boronic esters into derivatives with significantly different polarities, such as trifluoroborate salts or MIDA esters, which can then be more easily separated.
Q4: Is MeO-Bpin stable to standard purification techniques like silica gel chromatography?
A4: Like many pinacol boronate esters, MeO-Bpin is susceptible to hydrolysis on silica gel, especially if the silica gel has adsorbed atmospheric moisture or if protic solvents are used in the eluent.[2] This hydrolysis can lead to the formation of pinacol and methoxyboronic acid, which can streak down the column and contaminate product fractions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and purification of reactions involving MeO-Bpin.
Problem
Potential Cause
Troubleshooting Steps & Solutions
Product co-elutes with a boron-containing impurity during column chromatography.
Similar polarity of the product and the boronic ester impurity (e.g., MeO-Bpin, unreacted starting boronic ester).
1. Modify the Stationary Phase: Use boric acid-impregnated silica gel to reduce the Lewis acidity of the silica and minimize streaking and hydrolysis of the boronate esters. 2. Alter the Eluent System: Experiment with different solvent systems. Sometimes, adding a small amount of a more polar solvent like THF can improve separation. 3. Convert to a Derivative: Convert the crude mixture to potassium trifluoroborate salts or MIDA esters. These derivatives have very different polarities and are often crystalline, facilitating purification by recrystallization or chromatography.
Significant streaking or tailing of the product on TLC and column chromatography.
On-column hydrolysis of the desired boronic ester product or boron-containing impurities.
1. Use Anhydrous Conditions: Ensure all solvents and the silica gel are dry. 2. Deactivate the Silica Gel: Use silica gel treated with a base like triethylamine to neutralize acidic sites that can promote hydrolysis. 3. Use Boric Acid-Treated Silica Gel: This has been shown to be effective in preventing the degradation of pinacol boronate esters during chromatography.
Low product yield after work-up and purification.
- Product loss during aqueous washes due to partial hydrolysis and partitioning into the aqueous layer. - Degradation of the product on silica gel. - Incomplete reaction leading to a complex mixture that is difficult to separate.
1. Minimize Aqueous Contact: If your product is sensitive to hydrolysis, minimize the duration and vigor of aqueous washes. 2. Optimize Chromatography: Use the techniques mentioned above to prevent on-column degradation. 3. Drive the Reaction to Completion: Ensure the initial reaction goes to completion to simplify the purification process. 4. Consider a "Catch and Release" Strategy: Convert the crude product to a derivative (e.g., MIDA ester) that can be easily purified and then cleave it back to the desired product.
NMR of the "pure" product shows a persistent singlet at ~1.2 ppm.
Contamination with pinacol, a common byproduct of boronic ester hydrolysis.
1. Trituration/Washing: Wash the solid product with cold hexanes or pentane. 2. Recrystallization: This is often very effective at removing pinacol. 3. High Vacuum: Pinacol is somewhat volatile and can sometimes be removed under high vacuum, especially with gentle heating if the product is stable.
Quantitative Data Summary
The following table summarizes the effectiveness of different purification strategies for pinacol boronate esters, which can be considered analogous for MeO-Bpin. Note: Specific yields will be highly dependent on the properties of the desired product.
Purification Method
Target Impurity
Typical Efficiency
Advantages
Disadvantages
Standard Silica Gel Chromatography
Boronic ester byproducts, pinacol
Variable, often poor separation and product loss
Readily available
Can cause hydrolysis and product degradation
Boric Acid-Impregnated Silica Gel Chromatography
Boronic ester byproducts
Improved recovery and separation compared to standard silica
Minimizes on-column hydrolysis and degradation
Requires preparation of the modified silica gel
Conversion to Potassium Trifluoroborate Salts
All non-boron impurities
High, often allows for purification by recrystallization
Crystalline, stable salts; easy to handle
Requires an additional reaction step and subsequent hydrolysis
Conversion to MIDA Esters
All non-boron impurities
High, allows for robust purification
Very stable to chromatography
Requires an additional reaction step and subsequent deprotection
Aqueous Wash (mild acid/base)
Hydrolyzed boron species (boronic acids)
Good for removing polar boron species
Simple and fast
Can lead to hydrolysis of the desired product
Trituration/Recrystallization
Soluble impurities (e.g., pinacol)
Good to excellent for removing non-polar impurities from solids
Simple, can be highly effective
Only applicable to solid products
Experimental Protocols
Protocol 1: General Aqueous Work-up for Removal of Boron Byproducts
This protocol is suitable for products that are stable to mild aqueous acid and base.
Upon completion of the reaction, cool the mixture to room temperature.
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with:
1 M HCl (to remove basic impurities and hydrolyze some boronic esters).
Saturated aqueous NaHCO₃ (to neutralize the acid and remove acidic impurities).
Brine (to remove residual water).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the organic layer under reduced pressure.
Analyze the crude product by ¹H NMR to assess the level of remaining boron impurities before proceeding with further purification.
Protocol 2: Purification of Pinacol Boronate Esters using Boric Acid-Impregnated Silica Gel
This protocol is recommended when standard silica gel chromatography leads to product degradation or poor separation.
Preparation of Boric Acid-Impregnated Silica Gel:
Prepare a 5% (w/v) solution of boric acid in ethanol.
Add silica gel to the solution and gently swirl or stir for 30 minutes.
Remove the ethanol by filtration.
Wash the silica gel with fresh ethanol.
Dry the silica gel under vacuum at 60 °C for several hours until it is a free-flowing powder.
Chromatography Procedure:
Pack a column with the prepared boric acid-impregnated silica gel as a slurry in the desired eluent.
Load the crude product onto the column.
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Collect and analyze fractions as usual.
Visualizations
Experimental Workflow for Work-up and Purification
Caption: General experimental workflow from reaction completion to the pure product.
Troubleshooting Decision Tree for Boronic Ester Purification
Caption: Decision tree for troubleshooting the purification of products from reactions with boronic ester impurities.
A Comparative Guide to Borylation Reagents: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Bis(pinacolato)diboron
For researchers, scientists, and professionals in drug development, the selection of an appropriate borylating agent is crucial for the efficient synthesis of key intermediates. This guide provides a detailed comparison...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of an appropriate borylating agent is crucial for the efficient synthesis of key intermediates. This guide provides a detailed comparison of two prominent reagents used in C-B bond formation: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and the widely used bis(pinacolato)diboron (B₂pin₂).
The introduction of a boronic ester into an organic molecule, most notably through the Miyaura borylation reaction, is a cornerstone of modern synthetic chemistry, paving the way for subsequent Suzuki-Miyaura cross-coupling reactions. While bis(pinacolato)diboron has long been the reagent of choice for this transformation, alternative reagents such as 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane present a different profile of reactivity and physical properties. This guide aims to provide an objective comparison based on available data to aid in the selection of the optimal reagent for specific synthetic challenges.
Physical and Chemical Properties at a Glance
A summary of the key physical and chemical properties of both reagents is presented below, offering a quick reference for laboratory use.
Property
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Bis(pinacolato)diboron (B₂pin₂)
CAS Number
1195-66-0
73183-34-3
Molecular Formula
C₇H₁₅BO₃
C₁₂H₂₄B₂O₄
Molecular Weight
158.00 g/mol
253.94 g/mol
Appearance
Colorless liquid
Colorless solid
Melting Point
N/A
137-140 °C
Boiling Point
120 °C (228 torr)
N/A
Density
0.9642 g/mL at 25 °C
~1.0 g/cm³
Solubility
Soluble in most organic solvents.
Soluble in common organic solvents.
Stability
Moisture sensitive.
Generally stable to air and moisture.
Performance in Miyaura Borylation: A Comparative Overview
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a pinacol boronate ester onto an aryl or vinyl halide or triflate. While B₂pin₂ is the conventional reagent for this reaction, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can also serve as a source of the borylating species.
General experimental workflow for Miyaura Borylation.
Bis(pinacolato)diboron (B₂pin₂)
Bis(pinacolato)diboron is the most extensively studied and utilized reagent for the Miyaura borylation.[1][2] Its stability and solid nature make it easy to handle. The reaction typically proceeds under mild conditions with a palladium catalyst and a weak base, such as potassium acetate (KOAc).[2] The borylated products derived from B₂pin₂ are stable and can often be purified by chromatography.[2]
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Experimental Protocols
Detailed methodologies for palladium-catalyzed borylation reactions using both reagents are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Miyaura Borylation using Bis(pinacolato)diboron (B₂pin₂)
This protocol is adapted from established literature procedures for the palladium-catalyzed borylation of aryl halides.
Materials:
Aryl halide (1.0 equiv)
Bis(pinacolato)diboron (1.1-1.5 equiv)
PdCl₂(dppf) (3 mol%)
Potassium acetate (KOAc) (3.0 equiv)
Anhydrous and degassed 1,4-dioxane or DMSO
Procedure:
To an oven-dried Schlenk tube, add the aryl halide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add the anhydrous and degassed solvent via syringe.
Heat the reaction mixture to 80 °C and stir for the required time (typically 2-24 hours).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Borylation using 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This generalized protocol is based on conditions reported for similar alkoxyboron reagents.
Anhydrous and degassed solvent (e.g., THF, dioxane)
Procedure:
To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, and base.
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add the anhydrous and degassed solvent via syringe, followed by the 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Work-up the reaction as described in Protocol 1.
Purify the product by column chromatography.
Reaction Mechanisms
The catalytic cycle for the Miyaura borylation with B₂pin₂ is well-established. A plausible mechanism for the reaction with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also presented, based on the fundamental steps of the palladium-catalyzed cross-coupling.
Catalytic cycle for Miyaura borylation with B₂pin₂.
Proposed catalytic cycle with 2-Methoxy-dioxaborolane.
Conclusion
Bis(pinacolato)diboron remains the benchmark reagent for Miyaura borylation due to its extensive documentation, proven reliability, and ease of handling. However, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers a viable liquid alternative. The choice between these reagents may depend on factors such as substrate compatibility, reaction conditions, and downstream processing considerations. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these borylating agents in various synthetic contexts.
The Stability-Reactivity Trade-Off: A Comparative Guide to Boronic Acids and Boronate Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that can profoundly influence the outcome of a synthetic sequence. This guide p...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that can profoundly influence the outcome of a synthetic sequence. This guide provides an objective comparison of two of the most common classes of these reagents: boronic acids and their corresponding boronate esters. The focus is on their relative performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, with supporting experimental data and detailed protocols to inform reagent selection.
The fundamental difference between boronic acids and boronate esters lies in a classic trade-off between chemical stability and reactivity.[1] Boronic acids are generally more reactive, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle of many cross-coupling reactions.[1] However, this comes at the cost of lower stability; boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions.[1]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][3] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a viable pathway.[1][2]
Quantitative Performance Comparison
To illustrate the practical implications of this trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.
Table 1: General Reactivity and Stability Comparison
Parameter
Boronic Acids
Boronate Esters (Pinacol)
Relative Reactivity
Higher
Lower
Reaction Time
Shorter
Longer
Stability
Lower (susceptible to protodeboronation and oxidation)
Higher (often stable to air, moisture, and chromatography)
Handling
Can be challenging; may require inert atmosphere for storage
Easier; often crystalline and stable at room temperature
Purification
Can be difficult due to decomposition
Generally straightforward via standard techniques
Yield
Potentially higher in short reaction times, but can be compromised by decomposition.
Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2]
Table 2: Relative Rates of Transmetalation in Suzuki-Miyaura Coupling
Entry
Boron Reagent
Relative Rate
1
Phenylboronic Acid
1.00
2
Phenylboronic Acid Pinacol Ester
~0.1 - 0.5 (Varies with conditions)
3
2-Pyridylboronic Acid
Prone to rapid protodeboronation
4
2-Pyridylboronic Acid Pinacol Ester
More stable and effective coupling partner
Note: The relative rates are generalized from multiple sources and can be highly dependent on the specific substrates, catalyst, base, and solvent system used.
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The choice of boron reagent directly impacts the critical transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a Suzuki-Miyaura coupling is generally similar for both boronic acids and boronate esters, with the primary difference being the handling and storage of the boron reagent.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The decision of which boron reagent to employ is often guided by the specific demands of the synthesis.
Caption: Decision tree for selecting between a boronic acid and a boronate ester.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
To a reaction vial, add the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.
Add the degassed solvent.
Seal the vial and stir the reaction mixture at the desired temperature (typically 80-110 °C).
Monitor the reaction progress by TLC or GC/LC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent.
Concentrate the filtrate in vacuo.
The crude product can be purified by flash column chromatography on silica gel.
Conclusion
The choice between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task. For rapid reactions where the boronic acid is stable, it may be the preferred reagent due to its higher reactivity. However, in the context of complex, multi-step syntheses, such as those prevalent in drug discovery and development, the superior stability, ease of handling, and reproducibility offered by boronate esters often make them the more prudent choice. By understanding the principles and data outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
Methoxyboronic Acid Pinacol Ester: A Comparative Guide for Borylation Reactions
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the borylating agent is a critical parameter that dictates the efficiency, scope, and outc...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the borylating agent is a critical parameter that dictates the efficiency, scope, and outcome of the reaction. Methoxyboronic acid pinacol ester has emerged as a valuable reagent, offering a unique combination of stability and reactivity. This guide provides a comprehensive comparison of methoxyboronic acid pinacol ester with other common borylation reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Core Concepts: Stability and Reactivity in Borylation Reagents
The utility of a borylation reagent is primarily governed by a trade-off between its stability and reactivity. Highly reactive reagents may be prone to decomposition under reaction conditions or during storage, leading to diminished yields and the formation of byproducts. Conversely, highly stable reagents may exhibit sluggish reactivity, requiring harsh reaction conditions.
Methoxyboronic acid pinacol ester , an arylboronic acid pinacol ester, benefits from the inherent stability conferred by the pinacolato ligand. Pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.[1] The electron-donating nature of the methoxy group on the aromatic ring can influence the reactivity of the C-B bond, a crucial factor in the transmetalation step of the Suzuki-Miyaura coupling.
Performance Comparison of Borylation Reagents
The selection of a borylation reagent significantly impacts the yield and efficiency of cross-coupling reactions. Below is a comparative overview of methoxyboronic acid pinacol ester against other classes of borylation reagents.
Methoxyboronic Acid Pinacol Ester vs. Unsubstituted and Substituted Arylboronic Acids
Arylboronic acids are often more reactive than their pinacol ester counterparts, which can lead to faster reaction times.[1] However, they are also more susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the overall yield.[2] The stability of arylboronic acids is also influenced by the electronic nature of the substituents on the aromatic ring.
Reagent Class
Key Advantages
Key Disadvantages
Typical Application
Methoxyboronic Acid Pinacol Ester
Good balance of stability and reactivity; amenable to chromatographic purification.[3]
May require in situ hydrolysis for activation in some cases.
Suzuki-Miyaura coupling with a wide range of substrates.
Unsubstituted Arylboronic Acid
High reactivity, often leading to shorter reaction times.[1]
Prone to protodeboronation and trimerization to boroxines.[3]
Standard Suzuki-Miyaura couplings where stability is not a major concern.
Electron-Withdrawing Group (EWG) Substituted Arylboronic Acid
Can exhibit different reactivity profiles.
May have altered stability and reactivity depending on the specific EWG.
Used when specific electronic properties are required in the final product.
Electron-Donating Group (EDG) Substituted Arylboronic Acid
Increased electron density on the aryl ring can affect transmetalation rates.
Can be more susceptible to oxidation.
Synthesis of electron-rich biaryl compounds.
Methoxyboronic Acid Pinacol Ester vs. Other Boronic Esters
Within the class of boronic esters, various diol protecting groups can be employed, each imparting different properties to the reagent.
Reagent
Key Characteristics
Methoxyboronic Acid Pinacol Ester
"Go-to" intermediate, offering good stability and reactivity.[3]
Neopentyl Glycol Boronic Esters
Show good reactivity, sometimes greater than pinacol esters, particularly in anhydrous conditions.[4]
Catechol Boronic Esters
Used in the original Suzuki coupling; generally less stable than pinacol esters.[4]
MIDA Boronate Esters
Offer exceptional stability, allowing for iterative cross-coupling reactions.[5]
Quantitative Data on Suzuki-Miyaura Coupling Reactions
The following table summarizes experimental data for Suzuki-Miyaura coupling reactions involving various borylation reagents, providing a quantitative comparison of their performance.
Note: Direct comparison of yields can be challenging due to variations in reaction conditions, substrates, and catalysts across different studies. The data presented is for illustrative purposes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results in synthetic chemistry. Below are representative protocols for a Miyaura borylation and a subsequent Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Miyaura Borylation of an Aryl Halide
This protocol describes the synthesis of an arylboronic acid pinacol ester from an aryl halide.
Workflow Diagram:
Caption: General workflow for Miyaura borylation.
Procedure:
To an oven-dried flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and potassium acetate (1.5 equiv).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add anhydrous dioxane via syringe.
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of an arylboronic acid pinacol ester with an aryl halide.
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Procedure:
In a flask, combine the arylboronic acid pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 equiv).
Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the biaryl product.
Logical Relationships in Reagent Selection
The choice of a borylation reagent is a multifactorial decision that depends on the specific synthetic challenge. The following diagram illustrates a decision-making process for selecting an appropriate boron-containing reagent.
Caption: Decision tree for selecting a borylation reagent.
The Synthetic Edge: Unveiling the Advantages of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers, scientists, and professionals in drug development, the quest for efficient, stable, and versatile reagents is paramount. In the realm of organic synthesis, particularly for the formation of valuable boro...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the quest for efficient, stable, and versatile reagents is paramount. In the realm of organic synthesis, particularly for the formation of valuable boronate esters, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as MeOBPin) emerges as a compelling alternative to traditional borylating agents. This guide provides an objective comparison of MeOBPin's performance against other common reagents, supported by experimental data, detailed protocols, and mechanistic insights.
MeOBPin distinguishes itself as a stable, liquid reagent that offers unique advantages in the synthesis of pinacol boronate esters (BPin), which are crucial intermediates in widely-used reactions such as the Suzuki-Miyaura cross-coupling.[1] Unlike the more common bis(pinacolato)diboron (B₂pin₂), which is a solid and often requires a transition-metal catalyst for activation, MeOBPin can act as an electrophile in carbon-boron bond formation, opening avenues for catalyst-free methodologies.[1]
Performance Comparison: MeOBPin vs. Alternative Borylation Reagents
The primary advantage of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its reactivity profile and ease of handling. While direct quantitative comparisons in the literature are emerging, the inherent properties of MeOBPin suggest benefits in specific synthetic contexts. Traditional methods often rely on the palladium-catalyzed coupling of aryl halides with B₂pin₂.[2] However, transition-metal-free approaches are gaining traction due to reduced cost and potential for metal contamination in the final products.
After the reaction period, methanol is removed under reduced pressure (20 mbar) at 25 °C.[1]
The resulting crude product is then purified by vacuum distillation (0.043 mbar) at 25 °C to yield pure 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid.[1]
General Protocol for Transition-Metal-Free Borylation of Aryl Halides
While a specific protocol directly comparing MeOBPin is not yet widely published, a general procedure for the borylation of aryl halides under transition-metal-free conditions, where MeOBPin could be a suitable reagent, is outlined below. This is based on emerging methodologies in the field.[4][5]
Materials:
Aryl halide (e.g., Aryl bromide)
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) or Bis(pinacolato)diboron (B₂pin₂)
Base (e.g., t-BuOK)
Anhydrous solvent (e.g., MeOH)
Inert atmosphere setup
Procedure:
To a solution of the aryl bromide in anhydrous methanol under an inert atmosphere, add the base.
Add the borylating agent (MeOBPin or B₂pin₂) to the reaction mixture.
Stir the reaction at a mild temperature (e.g., 0 °C to room temperature) and monitor by TLC or GC-MS until the starting material is consumed.
Upon completion, the reaction is quenched and the arylboronic acid or its corresponding ester is isolated and purified.
Mechanistic Pathways and Workflows
The utility of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and the resulting boronate esters is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction. The following diagrams illustrate the synthesis of the boronate ester and its subsequent use in this pivotal C-C bond-forming reaction.
Caption: Catalyst-free electrophilic borylation using MeOBPin.
A Comparative Guide to Boronic Esters in Suzuki Coupling Reactions: Yields and Protocols
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical factor influencing the efficiency, yield, and practicality of Suzuki-Miyaura cross-c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical factor influencing the efficiency, yield, and practicality of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of various boronic esters, supported by experimental data and detailed methodologies.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. At the heart of this reaction lies the organoboron reagent, typically a boronic acid or its ester derivative. The choice between these reagents is not trivial, as it involves a trade-off between reactivity and stability. While boronic acids are generally more reactive, they are often less stable and can be challenging to handle and purify.[1][2][3] Boronic esters, on the other hand, offer enhanced stability, making them easier to store and handle, which can lead to more reproducible results and higher isolated yields, particularly in complex syntheses.[1][2]
This guide will delve into a comparison of commonly used boronic esters—pinacol, neopentylglycol, and N-methyliminodiacetic acid (MIDA) esters—along with potassium trifluoroborate salts, which are another stable and effective class of reagents.
Comparative Yields of Boronic Esters in Suzuki Coupling
The following table summarizes the yields of Suzuki coupling reactions using different boronic esters and potassium trifluoroborate salts under various conditions. This data highlights the impact of the boron reagent on the reaction outcome.
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The nature of the boron reagent directly influences the crucial transmetalation step.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using different boronic esters. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.
General Protocol for Suzuki Coupling with Boronic Pinacol Esters
This protocol is a general guideline for the cross-coupling of an aryl halide with a boronic acid pinacol ester.
Materials:
Aryl halide (1.0 equiv)
Boronic acid pinacol ester (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
Base (e.g., K₂CO₃, 2.0 equiv)
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
To an oven-dried reaction vessel, add the aryl halide, boronic acid pinacol ester, palladium catalyst, and base.
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
General Protocol for Suzuki Coupling with MIDA Boronate Esters
This protocol outlines a typical procedure for the cross-coupling of an aryl halide with a MIDA boronate ester, which requires an initial hydrolysis step to release the active boronic acid.
Materials:
Aryl or heteroaryl halide (1.0 equiv)
MIDA boronate ester (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
Ligand (e.g., XPhos, 6 mol%)
Base (e.g., K₃PO₄, 3.0 equiv)
Degassed solvent (e.g., THF/H₂O, 10:1)
Procedure:
In an oven-dried reaction vessel, combine the MIDA boronate ester, aryl or heteroaryl halide, palladium catalyst, ligand, and base.
Purge the vessel with an inert gas.
Add the degassed solvent mixture.
Heat the reaction to the appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as indicated by analytical monitoring.
Cool the reaction mixture to room temperature.
Perform a standard aqueous workup, extracting the product with a suitable organic solvent.
Dry the combined organic layers, concentrate, and purify the residue by column chromatography.[11]
Comparative Workflow: Pinacol vs. MIDA Boronates
The operational workflows for cross-coupling reactions using pinacol and MIDA boronates differ primarily in the activation step of the boron reagent. Pinacol esters can often react directly, while MIDA boronates require a controlled hydrolysis to release the active boronic acid.
A Head-to-Head Comparison: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. MIDA Boronates in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is crit...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is critical to the success of these reactions, influencing stability, reactivity, and the scope of possible transformations. This guide provides a detailed comparison of two popular classes of boron reagents: pinacol boronate esters, often prepared from 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and the increasingly utilized N-methyliminodiacetic acid (MIDA) boronates.
This comparison delves into the fundamental differences in their stability, reactivity, and handling, supported by experimental data. We will explore how the unique properties of MIDA boronates, such as their exceptional stability and amenability to iterative cross-coupling, stack up against the more conventional pinacol esters derived from reagents like 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Core Differences: Stability and Reactivity
The primary distinction between pinacol esters and MIDA boronates lies in the hybridization of the boron atom and the resulting impact on their chemical properties. Pinacol esters feature a trivalent, sp²-hybridized boron atom, making them susceptible to hydrolysis and protodeboronation under certain conditions. In contrast, MIDA boronates possess a tetracoordinate, sp³-hybridized boron center due to a dative bond from the nitrogen atom of the MIDA ligand.[1] This structural difference renders MIDA boronates exceptionally stable.[1]
MIDA boronates are often crystalline, free-flowing solids that are stable to air and moisture, and compatible with silica gel chromatography.[2][3] This high degree of stability allows for their use in multi-step syntheses where the boronic acid functionality needs to be carried through various reaction conditions.[3][4] Furthermore, MIDA boronates are unreactive under anhydrous cross-coupling conditions, effectively acting as a protecting group for the boronic acid.[1][5][6] The active boronic acid is released in a controlled manner under aqueous basic conditions, a feature that is particularly advantageous when working with unstable boronic acids.[1]
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
The choice between a pinacol ester and a MIDA boronate can significantly influence the outcome of a Suzuki-Miyaura cross-coupling reaction. The following tables summarize key performance differences based on available experimental data.
Distillation or chromatography (with potential for decomposition on silica for sensitive substrates).
Routinely purified by silica gel chromatography.[2][3]
Reactivity Control
Generally reactive under standard Suzuki-Miyaura conditions.
Unreactive under anhydrous conditions; requires aqueous base for activation ("slow-release").[1][5][6]
Suitability for Iterative Cross-Coupling
Not ideal due to lack of a protecting group strategy.
Excellent; the MIDA group acts as a protecting group, enabling sequential couplings.[2]
Table 1: General Properties of Pinacol Esters and MIDA Boronates.
Quantitative Yield Comparison
Direct, side-by-side comparisons of yields under identical conditions across a broad range of substrates are not always available in the literature. However, specific studies highlight the performance advantages of MIDA boronates, particularly in challenging systems.
Coupling Partners
Boron Reagent
Catalyst/Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
Thienyl Monomer + Dihalide (Polymerization)
Pinacol Boronate
Pd₂(dba)₃ / SPhos
K₃PO₄
Toluene/H₂O
90
24
Lower MW Polymer
Macromolecules 2015, 48, 5, 1253–1259
Thienyl Monomer + Dihalide (Polymerization)
MIDA Boronate
Pd₂(dba)₃ / SPhos
K₃PO₄
Toluene/H₂O
90
24
94 (Higher MW Polymer)
Macromolecules 2015, 48, 5, 1253–1259
4-Bromobenzaldehyde + 4-Butylphenylboronic acid / MIDA boronate mixture
MIDA Boronate
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane
80
12
24:1 selectivity for unprotected boronic acid
J. Am. Chem. Soc. 2007, 129, 22, 6716–6717
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a Pinacol Boronate Ester (formed from 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
This is a general procedure and may require optimization for specific substrates.
Materials:
Aryl/heteroaryl halide (1.0 equiv)
Pinacol boronate ester (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Water (if using a water-soluble base)
Procedure:
To a flame-dried reaction vessel, add the aryl/heteroaryl halide, the pinacol boronate ester, and the base.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the palladium catalyst under the inert atmosphere.
Add the anhydrous solvent (and water, if applicable) via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling using a MIDA Boronate
This protocol highlights the "slow-release" nature of the MIDA boronate.
Materials:
Aryl/heteroaryl halide (1.0 equiv)
MIDA boronate (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
Ligand (e.g., SPhos or XPhos, 3-6 mol%)
Base (e.g., K₃PO₄, 3 equiv)
Anhydrous solvent (e.g., 1,4-dioxane or THF)
Water
Procedure:
To a flame-dried reaction vessel, add the aryl/heteroaryl halide, the MIDA boronate, the palladium catalyst, the ligand, and the base.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the anhydrous solvent and degassed water via syringe.
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizing the Concepts
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison of a pinacol boronate ester and a MIDA boronate.
Caption: Comparative workflow for standard vs. iterative cross-coupling.
Conclusion
Both pinacol boronate esters (derived from reagents like 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and MIDA boronates are valuable reagents in Suzuki-Miyaura cross-coupling. Pinacol esters are effective for a wide range of transformations, particularly when the corresponding boronic acid is relatively stable. However, for challenging substrates susceptible to decomposition, or for complex synthetic strategies requiring the sequential introduction of different coupling partners, MIDA boronates offer a superior solution. Their remarkable stability, ease of handling, and the ability to control the release of the active boronic acid make them a powerful tool for modern organic synthesis, enabling the construction of complex molecules with high efficiency and predictability. The choice of reagent should, therefore, be guided by the specific requirements of the synthetic target and the stability of the boronic acid intermediates.
A Researcher's Guide to Validating Borylation Reactions: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and professionals in drug development, the successful synthesis of boronic acids and their derivatives through borylation reactions is a critical step in the creation of novel chemical entiti...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the successful synthesis of boronic acids and their derivatives through borylation reactions is a critical step in the creation of novel chemical entities. The validation of these reactions—confirming the formation of the desired product, quantifying its yield, and identifying any byproducts—is paramount. This guide provides a comprehensive comparison of the most common analytical techniques employed for this purpose, offering insights into their performance, detailed experimental protocols, and guidance on selecting the most appropriate method for your specific needs.
At a Glance: Comparing the Tools of the Trade
The choice of analytical technique for validating a borylation reaction depends on a multitude of factors, including the specific information required (qualitative vs. quantitative), the stage of the reaction, the nature of the reactants and products, and the available instrumentation. The following table summarizes the key performance characteristics of the most widely used methods.
Technique
Information Provided
Speed
Sensitivity
Sample Preparation
Throughput
Key Advantages
Key Limitations
¹H & ¹³C NMR
Structural confirmation, purity, reaction conversion (quantitative with internal standard).[1]
Crystal growth can be challenging and time-consuming; not suitable for reaction monitoring or quantification of mixtures.
Delving Deeper: Experimental Protocols
The following sections provide generalized experimental protocols for the key analytical techniques used to validate borylation reactions. These should be adapted based on the specific properties of the compounds being analyzed and the instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and quantification of borylation reaction components.
¹H and ¹³C NMR for Structural Confirmation and Purity Assessment:
Sample Preparation: Accurately weigh a representative sample of the crude reaction mixture or purified product (typically 5-10 mg). Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For quantitative analysis, add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a suitable field strength. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum. The disappearance of starting material signals and the appearance of new signals corresponding to the boronate ester product will confirm the reaction's progress. The chemical shifts and coupling patterns provide detailed structural information. Purity can be estimated by comparing the integrals of the product signals to those of impurities. For quantitative analysis, compare the integral of a product proton to the integral of the internal standard.
¹¹B NMR for Direct Monitoring of Boron Species:
Sample Preparation: Prepare the sample as you would for ¹H NMR. No internal standard is required for qualitative analysis.
Data Acquisition: Acquire the ¹¹B NMR spectrum. The chemical shift will indicate the coordination state of the boron atom. Typically, tricoordinate boronic acids and esters resonate at a higher frequency (around 30 ppm), while tetracoordinate species appear at a lower frequency.[2][4]
Data Analysis: The presence of a signal corresponding to the expected boronate ester and the absence or reduction of the signal for the starting boron reagent confirms the reaction. This technique is particularly useful for identifying the formation of boroxines (cyclic anhydrides of boronic acids).[2]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for identifying and quantifying the components of a borylation reaction.
Gas Chromatography-Mass Spectrometry (GC-MS):
Sample Preparation (Derivatization): Boronic acids are often not volatile enough for GC analysis. Therefore, derivatization is typically required. A common method is to convert the boronic acid to its more volatile pinacol ester by reacting it with pinacol.[5]
Injection: Inject a small volume of the derivatized sample solution into the GC-MS instrument.
Separation and Detection: The components of the mixture are separated based on their boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.
Data Analysis: The retention time from the gas chromatogram and the mass spectrum of each peak are used to identify the compounds in the mixture by comparing them to known standards or library data. Quantification can be achieved by creating a calibration curve with standards.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., acetonitrile, methanol) and filter it to remove any particulate matter. Care must be taken to use aprotic or non-aqueous solvents for sample preparation to prevent hydrolysis of boronate esters.[6][7]
Chromatography: Inject the sample onto an HPLC or UPLC system. A reversed-phase C18 column is commonly used. The mobile phase composition is optimized to achieve good separation of the starting materials, product, and any impurities. Using a mobile phase with no pH modifier or a highly basic mobile phase can help minimize on-column hydrolysis of boronate esters.[6][11]
Detection: The eluent from the chromatography column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for boronic acids and their derivatives.
Data Analysis: The retention time and the mass spectrum of each peak are used for identification. Quantification is typically performed using an external or internal standard and a calibration curve. LC-MS can achieve very low limits of detection (LOD) and quantification (LOQ).[8]
X-ray Crystallography
For unambiguous structural confirmation, particularly of the final, purified product, single-crystal X-ray crystallography is the gold standard.
Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of the boronate ester. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound, or by vapor diffusion.
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is recorded by a detector.
Structure Solution and Refinement: The diffraction data is used to calculate the electron density map of the crystal, from which the positions of the atoms in the molecule can be determined. This information is then refined to generate a precise three-dimensional model of the molecule.
Data Analysis: The resulting crystal structure provides unequivocal proof of the connectivity of the atoms and the stereochemistry of the molecule.[9][10]
Visualizing the Workflow and Decision-Making Process
The following diagrams, created using the DOT language, illustrate the typical workflow for validating a borylation reaction and a decision tree to aid in selecting the most appropriate analytical technique.
A typical workflow for the validation of a borylation reaction.
Decision tree for selecting an analytical technique.
Concluding Remarks
The validation of borylation reactions is a multifaceted process that relies on the strategic application of various analytical techniques. While NMR spectroscopy provides invaluable structural information, mass spectrometry offers unparalleled sensitivity for detecting and quantifying products and byproducts. For definitive structural proof of a final product, X-ray crystallography remains the ultimate tool. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently and efficiently validate their synthetic outcomes, paving the way for the next stages of discovery and development.
A Comparative Analysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Boronate Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Electrophilic Borylation with Traditional Palladium-Catalyzed Methods In the landscape of modern synthetic chemistry, the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Electrophilic Borylation with Traditional Palladium-Catalyzed Methods
In the landscape of modern synthetic chemistry, the formation of carbon-boron bonds is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The resulting organoboron compounds, especially boronate esters, are pivotal intermediates for versatile cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive benchmark of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin), an electrophilic borylating agent, against traditional methods for the synthesis of arylboronates.
Executive Summary
Traditional methods for synthesizing arylboronates, such as the Miyaura borylation, which utilizes bis(pinacolato)diboron (B₂pin₂) in a palladium-catalyzed reaction with aryl halides, are robust and widely practiced.[1][2] Another key traditional method involves the direct use of boronic acids in Suzuki-Miyaura cross-coupling reactions. While effective, these methods can have limitations regarding functional group tolerance and the stability of the boronic acid reagents.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) presents an alternative approach, acting as an electrophilic source of the boronate group. This reagent is particularly useful for the borylation of nucleophilic partners, such as organometallic reagents generated via metalation. This guide will delve into a quantitative comparison of these methodologies, present detailed experimental protocols, and visualize the underlying chemical pathways.
Performance Benchmark: MeOBPin vs. Traditional Methods
The selection of a borylation method is contingent on factors such as the nature of the substrate, the desired functional group tolerance, and the overall efficiency of the reaction. While direct head-to-head comparative studies are limited, the following tables provide a summary of representative data extrapolated from various sources to highlight the key performance indicators of each method.
Table 1: Borylation of Aryl Halides - A Comparative Overview
Parameter
Miyaura Borylation (using B₂pin₂)
Direct Use of Boronic Acids (in Suzuki Coupling)
Electrophilic Borylation (using MeOBPin with Grignard Reagent)
Grignard formation often at room temperature, borylation at low temperature.
Functional Group Tolerance
Generally good, but sensitive to some palladium-catalyzed side reactions.
Can be limited by the stability of the boronic acid.
Tolerant to groups that do not react with Grignard reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic method. Below are representative procedures for the Miyaura borylation and a general protocol for electrophilic borylation using MeOBPin.
Protocol 1: Traditional Miyaura Borylation of an Aryl Bromide
This protocol is adapted from established literature procedures for the palladium-catalyzed synthesis of an arylboronate ester from an aryl bromide using bis(pinacolato)diboron.[1]
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
Evacuate and backfill the flask with nitrogen or argon three times.
Add anhydrous 1,4-dioxane via syringe.
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Borylation of an Aryl Grignard Reagent with MeOBPin
This protocol outlines a general procedure for the synthesis of an arylboronate ester via the reaction of an aryl Grignard reagent with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Activate the magnesium turnings in an oven-dried flask under an inert atmosphere.
Add anhydrous THF and a crystal of iodine.
Add a small portion of the aryl bromide to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
Add the remaining aryl bromide dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of MeOBPin in anhydrous THF to the Grignard reagent.
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
The distinct mechanisms of the Miyaura borylation and electrophilic borylation with MeOBPin are depicted below using Graphviz diagrams.
Catalytic cycle of the Miyaura borylation reaction.
Workflow for electrophilic borylation using MeOBPin.
Conclusion
Both traditional palladium-catalyzed methods and electrophilic borylation with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offer effective routes to valuable boronate esters. The traditional Miyaura borylation is a well-established and versatile method for a wide range of aryl halides. In contrast, electrophilic borylation with MeOBPin provides a rapid and efficient alternative, particularly when starting from an organometallic precursor. The choice of method will ultimately depend on the specific substrate, functional group compatibility, and the desired synthetic strategy. For instance, in a scenario where a Grignard reagent is already an intermediate in a synthetic sequence, its direct trapping with MeOBPin would be a highly efficient step. Conversely, for substrates incompatible with organometallic reagent formation, the palladium-catalyzed Miyaura borylation remains the method of choice. Understanding the distinct advantages and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic endeavors.
A Comparative Guide to the Efficacy of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boron reagent is a critical parameter influencing the reaction's efficiency, yield, and substrate scope. This guide provides a comprehensive comparison of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common pinacol boronate ester, against other classes of boronic esters, with a focus on its performance in various solvent systems.
Executive Summary
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a derivative of the widely used pinacol borane, offers a balance of stability and reactivity for a range of Suzuki-Miyaura cross-coupling reactions. Its performance, however, is intrinsically linked to the choice of solvent, which can significantly impact reaction rates and yields. This guide synthesizes available experimental data to provide a comparative analysis of this reagent against other common boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, and explores the influence of solvent systems on reaction outcomes. While direct head-to-head quantitative comparisons for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane across a broad range of solvents are not extensively documented in the literature, this guide extrapolates from data on closely related pinacol boronate esters to provide valuable insights for reaction optimization.
Comparison of Boronic Esters: Stability and Reactivity
The selection of a boronic ester for a Suzuki-Miyaura coupling is a trade-off between stability and reactivity. While highly reactive boronic acids can give rapid reaction times, they are often prone to decomposition pathways like protodeboronation.[1] Boronate esters, in contrast, offer enhanced stability, making them easier to handle, purify, and store.[1]
Table 1: General Properties of Common Boronic Ester Classes
Moderate to high; generally stable to chromatography but can be susceptible to hydrolysis and protodeboronation under certain conditions.
Very high; often crystalline solids with excellent stability to air, moisture, and chromatography.[2]
Reactivity
Generally less reactive than the corresponding boronic acid. Reactivity can be influenced by the steric and electronic nature of the substituents.
Unreactive until a deprotection step (hydrolysis) releases the active boronic acid, allowing for "slow-release" and controlled reactions.[2]
Handling
Typically a liquid, soluble in most organic solvents.[3]
Crystalline solids, easy to handle and weigh.
Key Advantage
Readily accessible and widely used for a broad range of substrates.
Enables the use of unstable boronic acids and allows for iterative cross-coupling strategies.
Limitation
Can exhibit lower reactivity compared to boronic acids, potentially leading to lower yields with challenging substrates.
Requires a specific deprotection step to initiate the coupling reaction.
A study comparing the reactivity of various boron reagents established the following general order: boronic acid > MIDA boronate (hydrolyzed) > pinacol boronate.[2] This suggests that under conditions where the boronic ester is used directly, pinacol variants are generally less reactive.
The Critical Role of the Solvent System
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing the solubility of reagents, the stability of the catalyst, and the rate of the key mechanistic steps. The choice of solvent can dramatically affect the reaction yield.
Table 2: Comparative Yields of a Model Suzuki-Miyaura Reaction in Various Solvents
The following data is based on a model Suzuki-Miyaura reaction between bromobenzene and phenylboronic acid, as direct comparative data for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane across these solvents was not available. This provides a general indication of solvent efficacy.
As indicated in the table, polar protic solvents like methanol and ethanol, and particularly aqueous mixtures, can significantly enhance the reaction yield. This is often attributed to the improved solubility of the base and the facilitation of the transmetalation step. For pinacol boronate esters, a mixture of dioxane and water is also commonly employed and has shown beneficial effects.
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Note: These are general procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate Ester
Materials:
Aryl Halide (1.0 mmol)
Aryl MIDA boronate (1.2 mmol)
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
Ligand (e.g., SPhos, 3 mol%)
Base (e.g., K₃PO₄) (3.0 mmol)
Solvent (e.g., 1,4-Dioxane/Water, 5:1) (6 mL)
Procedure:
In an oven-dried reaction vessel, combine the aryl halide, MIDA boronate, palladium precatalyst, ligand, and base.
Seal the vessel and purge with an inert gas.
Add the degassed solvent mixture.
Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) until completion.
Follow a standard aqueous workup and purification procedure as described in Protocol 1.[2]
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane remains a valuable and versatile reagent in the synthetic chemist's toolbox. Its efficacy is highly dependent on the judicious selection of the solvent system, with polar protic solvents and aqueous mixtures often providing superior results. For more challenging substrates or complex synthetic strategies, more stable and controllably reactive alternatives like MIDA boronates may offer significant advantages, often leading to higher yields. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in optimizing their Suzuki-Miyaura cross-coupling reactions and making informed decisions in the selection of their boron reagents. Further systematic studies directly comparing the performance of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a wide array of solvents would be highly beneficial to the scientific community.
Unveiling the Reactivity of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, the choice of boronic acid derivative is a critical parameter influencing the efficiency and outcome of cross-coupling reactions. This guide provides a com...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of boronic acid derivative is a critical parameter influencing the efficiency and outcome of cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Methoxy-Bpin) with other commonly used boronic esters, supported by computational analysis and experimental data.
At the heart of synthetic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction, lies the crucial transmetalation step. The facility of this step is significantly influenced by the nature of the boron reagent. While boronic acids are generally more reactive than their ester counterparts, the enhanced stability and handling characteristics of boronate esters, such as pinacol esters (Bpin), make them highly attractive in complex multi-step syntheses. This guide delves into the specific reactivity of Methoxy-Bpin, a derivative featuring an electron-donating methoxy group directly attached to the boron atom, and compares it with other boronic esters.
Executive Summary: The Reactivity-Stability Paradigm
A fundamental trade-off exists between the reactivity and stability of organoboron reagents. Boronic acids exhibit higher reactivity, often leading to faster reaction times, which is attributed to the Lewis acidity of the boronic acid facilitating the transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability, with susceptibility to decomposition pathways like protodeboronation and oxidation.[1][2]
Conversely, boronate esters, especially pinacol esters, offer significantly greater stability, are often crystalline solids, and are easier to handle and purify.[1][2] This enhanced stability is advantageous for reproducibility and for substrates that may not tolerate the conditions required for the more reactive boronic acids. Recent studies have also illuminated that boronate esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid, and that the nature of the esterifying diol can profoundly impact the reaction rate.[2][3]
Computational Insights into Reactivity
While direct comparative Density Functional Theory (DFT) studies focusing specifically on Methoxy-Bpin are limited in the public domain, we can infer its reactivity based on computational analyses of related boronic esters and the electronic effect of the methoxy group. The transmetalation step in the Suzuki-Miyaura coupling is the rate-determining step where the choice of boronic ester plays a pivotal role.[4]
The methoxy group in Methoxy-Bpin is an electron-donating group. This is expected to increase the electron density on the boron atom, making it more nucleophilic. A more nucleophilic boron center can facilitate the formation of the key palladium-boronate intermediate, potentially lowering the activation energy for the transmetalation step compared to the unsubstituted pinacol ester (Bpin).
A general mechanistic pathway for the transmetalation involving a boronate ester is depicted below. The initial step involves the formation of a palladium-hydroxide complex, which then reacts with the boronic ester to form a palladium-boronate intermediate. This intermediate then undergoes transmetalation to transfer the organic group to the palladium center.
Figure 1: Generalized pathway for the transmetalation step in the Suzuki-Miyaura reaction involving a boronic ester.
Computational studies on various boronic esters have shown that the energy barrier of the transmetalation step is sensitive to the electronic and steric properties of the diol backbone of the ester.[3] For instance, more electron-donating diols can accelerate the reaction. By extension, the electron-donating methoxy group in Methoxy-Bpin is anticipated to lower the activation barrier for transmetalation compared to the standard pinacol ester.
Quantitative Performance Comparison
Kinetic studies on the transmetalation step of various boronic esters provide valuable quantitative data for comparing their reactivity. The following table summarizes the relative rates of transmetalation for different boron reagents, providing a framework for understanding the potential performance of Methoxy-Bpin. While direct kinetic data for Methoxy-Bpin is not available in the reviewed literature, the data for other esters allows for an informed estimation of its reactivity.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents. The data clearly shows that the structure of the boronic ester has a dramatic effect on the rate of transmetalation. The very slow rate for the sterically hindered pinacol ester suggests that less hindered esters are more reactive. The high reactivity of the glycol boronic ester is also noteworthy.[3] Based on these trends, it is plausible that Methoxy-Bpin, with its electron-donating group, would exhibit a reactivity that is higher than the standard pinacol ester.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted to compare the performance of Methoxy-Bpin with other boronic esters.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, dioxane, or DMF) and degassed water (if using a two-phase system).
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a valuable tool in the synthetic chemist's arsenal. While direct, comprehensive computational and experimental comparisons with a wide range of other boronic esters are still emerging, the available data allows for informed predictions of its reactivity. The electron-donating nature of the methoxy group is expected to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to the parent pinacol ester. This guide provides a framework for researchers to understand the factors influencing the reactivity of Methoxy-Bpin and to design experiments for its effective utilization in the synthesis of complex molecules. Further computational and kinetic studies are warranted to precisely quantify its reactivity and expand its application in various synthetic methodologies.
Essential Guide to the Safe Disposal of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, ensuring compliance and minimizing risk.
Hazard Identification and Essential Safety Information
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a flammable liquid that requires careful handling.[1][2] Adherence to safety protocols is crucial to prevent accidents and ensure personal and environmental protection.
Personal Protective Equipment (PPE):
Before handling the chemical, ensure the following PPE is worn:
Eye Protection: Chemical safety goggles or a face shield.[1]
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection: A lab coat and appropriate protective clothing.[1]
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
Hazard Summary:
A summary of the key hazards associated with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented in the table below.
The universally recommended and safest method for the disposal of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through collection for professional hazardous waste disposal. This procedure is mandatory for large quantities and is the preferred method for all quantities to ensure regulatory compliance.
Experimental Protocol: Waste Collection for Professional Disposal
Waste Container:
Select a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original container is often a suitable choice.
The container must be clearly labeled as "Hazardous Waste."
Labeling:
The label must include the full chemical name: "2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane".
Indicate the primary hazard: "Flammable Liquid".
List any other known hazards.
Include the approximate concentration and quantity of the waste.
Storage:
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
The storage area should be away from heat, sparks, open flames, and other ignition sources.[1][2]
Ensure the storage location is compliant with your institution's and local regulations for flammable liquids.
Disposal Request:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste management company.
Contaminated Materials:
Any materials contaminated with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, such as pipette tips, gloves, and absorbent pads, must also be collected in a sealed and properly labeled hazardous waste container for disposal.
Secondary Disposal Procedure: In-Lab Neutralization of Small Quantities
For very small quantities, and only with explicit permission from your institution's EHS department and in accordance with local regulations, in-lab neutralization may be a viable option. Boronic esters are susceptible to hydrolysis, and the resulting methoxyboronic acid is a weak acid that can be neutralized.
WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Experimental Protocol: Small-Scale Neutralization
Preparation:
In a chemical fume hood, place a beaker of appropriate size in a secondary container (e.g., a larger beaker or tray) to contain any potential spills.
For a small residue of the boronic ester, carefully add a sufficient amount of water to the beaker to ensure complete hydrolysis and dissolution.
Neutralization:
Slowly add a 5-10% aqueous solution of a mild base, such as sodium bicarbonate (baking soda), to the beaker while stirring gently.
Observe for any gas evolution (carbon dioxide). Continue adding the basic solution dropwise until gas evolution ceases.
pH Measurement:
After the reaction has subsided, use pH strips or a calibrated pH meter to check the pH of the solution.
Continue to add the mild base in small portions until the pH is between 6.0 and 8.0.
Final Disposal:
Once neutralized, and only if permitted by your institution and local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.
If drain disposal is not permitted, the neutralized solution must be collected as hazardous aqueous waste and disposed of through the professional disposal procedure described above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Caption: Disposal decision workflow for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.